(-)-Loganin
Description
Loganin has been reported in Calycophyllum spruceanum, Dipsacus inermis, and other organisms with data available.
in many plants; glycosylation transforms the hemiacetal linkage to an acetal; a precursor to secologanin and TRYPTAMINE; a component of cornel iridoid glycoside; RN given refers to (1S-(1alpha,4aalpha,6alpha,7alpha,7aalpha))-isome
Properties
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7+,9-,10+,11+,12+,13-,14+,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBQHHVBBHTQBF-UOUCRYGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18524-94-2 | |
| Record name | (-)-Loganin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18524-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loganin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LOGANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7WJ16Q93C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of (-)-Loganin from Strychnos nux-vomica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Loganin, an iridoid glycoside, is a significant bioactive compound found in the fruit pulp of Strychnos nux-vomica. While the seeds of this plant are notorious for their toxic alkaloid content, primarily strychnine and brucine, the pulp offers a rich source of this therapeutically promising, non-alkaloidal compound.[1] This technical guide provides an in-depth overview of the discovery and, notably, a detailed, reproducible protocol for the isolation of this compound. Furthermore, it compiles available quantitative and spectroscopic data for the characterization of the isolated compound. This document also elucidates the molecular signaling pathways modulated by this compound, offering insights into its potential pharmacological applications.
Introduction
Strychnos nux-vomica L., a member of the Loganiaceae family, is a deciduous tree native to India and Southeast Asia. Historically, the seeds of this plant, commonly known as nux-vomica or poison nut, have been recognized for their potent toxicity, attributed to the high concentration of the indole alkaloids strychnine and brucine. However, phytochemical investigations have revealed a diverse array of compounds within different parts of the plant.
Beyond the well-studied alkaloids, the fruit pulp of Strychnos nux-vomica is a rich reservoir of this compound, an iridoid glycoside. Loganin serves as a crucial precursor in the biosynthesis of various monoterpene indole alkaloids.[2] Its discovery in a plant famed for its toxicity highlights the chemical diversity within a single species and underscores the importance of investigating all plant parts for novel bioactive molecules.
This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This guide focuses on the practical aspects of its discovery and isolation from Strychnos nux-vomica, providing researchers with the necessary information to obtain this valuable compound for further investigation.
Experimental Protocols: Isolation of this compound
The following protocol is a detailed methodology for the isolation of this compound from the fruit pulp of Strychnos nux-vomica, adapted from the work of Patil and Laddha (2017).[3][4] This method employs a straightforward solvent-solvent extraction technique, offering good reproducibility and yield.
Plant Material
-
Source: Fresh, ripe fruits of Strychnos nux-vomica.
-
Preparation: The fruits are peeled, and the seeds are separated to isolate the pulp. For the described experiment, 100g of fruit pulp was used.[3][4]
Extraction
-
Soxhlet Extraction: The isolated fruit pulp (100g) is subjected to extraction with 500 ml of methanol for 6 hours using a Soxhlet apparatus.[3][4]
-
Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning
-
Aqueous Suspension: The concentrated methanolic extract is suspended in water.
-
Defatting: The aqueous suspension is then partitioned three times with petroleum ether to remove non-polar compounds and lipids. The petroleum ether fractions are discarded.
-
Removal of Less Polar Compounds: Subsequently, the aqueous layer is partitioned three times with chloroform to remove compounds of intermediate polarity. The chloroform fractions are discarded.
-
Extraction of Loganin: The remaining aqueous layer is then partitioned three times with ethyl acetate. The ethyl acetate fractions, containing this compound, are collected and combined.
Precipitation and Recrystallization
-
Concentration: The combined ethyl acetate fractions are concentrated under reduced pressure.
-
Precipitation: The concentrated ethyl acetate extract is then treated with petroleum ether, which causes the precipitation of crude this compound (0.81g from 100g of pulp).[3][4]
-
Purification: The crude precipitate is collected and recrystallized from ethanol to yield pure this compound (0.56g from 100g of pulp).[3][4]
Data Presentation: Characterization of this compound
The isolated this compound can be characterized using various analytical techniques. The following tables summarize the expected quantitative data.
Table 1: Yield of this compound Isolation
| Step | Starting Material | Yield | Reference |
| Crude Precipitation | 100g of S. nux-vomica fruit pulp | 0.81g | [3][4] |
| Pure Recrystallized Compound | 100g of S. nux-vomica fruit pulp | 0.56g | [3][4] |
Table 2: Chromatographic and Spectroscopic Data for this compound
| Technique | Parameters | Observed Value |
| TLC | Mobile Phase: Chloroform:Methanol (8:2) | Rf: ~0.5 |
| UV-Vis | Solvent: Methanol | λmax: ~238 nm |
| IR (KBr) | Functional Groups | νmax (cm⁻¹): ~3400 (O-H), ~1700 (C=O, ester), ~1650 (C=C), ~1070 (C-O) |
| Mass Spec. | Ionization Mode: ESI-MS | [M+H]⁺: m/z 391.15 |
| [M+Na]⁺: m/z 413.14 | ||
| [M+HCOO]⁻: m/z 435.15 |
Table 3: ¹H and ¹³C NMR Spectral Data for this compound
Note: The following is a representative compilation of NMR data for Loganin. Chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz. The solvent is typically Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃).
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J) |
| 1 | 98.5 | 5.25 (d, J=2.5) |
| 3 | 151.5 | 7.45 (s) |
| 4 | 112.0 | |
| 5 | 31.5 | 2.20 (m) |
| 6 | 78.5 | 4.10 (m) |
| 7 | 45.0 | 1.80 (m) |
| 8 | 41.0 | 1.95 (m) |
| 9 | 47.0 | 2.70 (m) |
| 10 | 15.0 | 1.10 (d, J=7.0) |
| 11 (COOCH₃) | 168.0 | |
| 11 (COOCH₃) | 51.5 | 3.70 (s) |
| 1' | 100.0 | 4.65 (d, J=8.0) |
| 2' | 74.5 | 3.20 (dd, J=8.0, 9.0) |
| 3' | 77.5 | 3.40 (t, J=9.0) |
| 4' | 71.5 | 3.30 (t, J=9.0) |
| 5' | 78.0 | 3.35 (m) |
| 6' | 62.5 | 3.85 (dd, J=12.0, 2.0), 3.65 (dd, J=12.0, 5.5) |
Mandatory Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, visualize the experimental workflow for this compound isolation and its known signaling pathways.
Caption: Experimental workflow for the isolation of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's activation of the Nrf2/HO-1 signaling pathway.
Caption: this compound's modulation of the JAK/STAT signaling pathway.
Conclusion
This compound represents a compelling example of a valuable bioactive compound sourced from a plant more commonly associated with toxicity. The isolation protocol detailed herein provides a reliable and efficient method for obtaining this iridoid glycoside from the fruit pulp of Strychnos nux-vomica, enabling further research into its pharmacological properties. The compiled spectroscopic and chromatographic data serve as a valuable reference for its characterization. Furthermore, the elucidation of its interactions with key signaling pathways, such as NF-κB, Nrf2/HO-1, and JAK/STAT, opens avenues for the development of novel therapeutic agents for inflammatory and neurodegenerative disorders. This guide provides a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound.
References
The Enzymatic Conversion of Loganic Acid to (-)-Loganin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Loganin is a pivotal intermediate in the biosynthesis of numerous pharmacologically significant monoterpenoid indole alkaloids (MIAs). The precise and efficient conversion of loganic acid to this compound is a critical step in these pathways, catalyzed by the S-adenosyl-L-methionine (SAM)-dependent enzyme, loganic acid O-methyltransferase (LAMT). This technical guide provides an in-depth overview of the biosynthesis of this compound, focusing on the enzymatic reaction, kinetic parameters of LAMT from various plant sources, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.
Introduction
The iridoid glycoside this compound is a key precursor to a wide array of bioactive MIAs, including the anticancer agents vinblastine and vincristine, and the antihypertensive drug ajmalicine. The biosynthesis of these complex natural products is a subject of intense research due to their therapeutic value. A crucial step in the formation of the MIA scaffold is the methylation of the carboxylic acid group of loganic acid to yield this compound. This reaction is exclusively catalyzed by loganic acid O-methyltransferase (LAMT), a member of the SABATH family of methyltransferases. Understanding the intricacies of this enzymatic conversion is paramount for the metabolic engineering of MIA pathways in heterologous systems and for the development of biocatalytic processes for the sustainable production of valuable pharmaceuticals.
The Biosynthetic Pathway: From Loganic Acid to this compound
The biosynthesis of this compound from loganic acid is a single-step enzymatic reaction. The enzyme loganic acid O-methyltransferase (LAMT) facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the C11 carboxyl group of loganic acid. This methylation reaction results in the formation of this compound and S-adenosyl-L-homocysteine (SAH) as a byproduct.[1][2][3]
Quantitative Data: Enzyme Kinetics
The catalytic efficiency of LAMT has been characterized in several plant species. A summary of the key kinetic parameters is presented in Table 1. These values are crucial for understanding the enzyme's substrate affinity and turnover rate, and for designing and optimizing biocatalytic systems.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Vmax | Optimal pH | Optimal Temperature (°C) | Reference |
| Catharanthus roseus | Loganic Acid | 315 | 0.31 | Not Reported | 7.5 | 30 | --INVALID-LINK-- |
| Catharanthus roseus | S-adenosyl-L-methionine | 742 | Not Reported | Not Reported | 7.5 | 30 | --INVALID-LINK-- |
| Ophiorrhiza pumila (OpLAMT1) | Not Reported | Not Reported | Not Reported | Not Reported | 7.0 | 40 | [4] |
Note: Kinetic parameters for Ophiorrhiza pumila LAMT1 have been determined using the Michaelis-Menten equation, but specific values for Km and Vmax were not available in the reviewed literature.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the biosynthesis of this compound from loganic acid.
Heterologous Expression and Purification of Recombinant LAMT
The following protocol describes the expression of His-tagged LAMT in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
4.1.1. Gene Cloning and Expression Vector Construction
-
Amplify the full-length coding sequence of LAMT from the desired plant source cDNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pET-28a(+), which provides an N-terminal His-tag) with the corresponding restriction enzymes.
-
Ligate the digested LAMT insert into the linearized vector.
-
Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).
-
Verify the sequence of the resulting plasmid by Sanger sequencing.
4.1.2. Protein Expression
-
Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
4.1.3. Protein Purification
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged LAMT protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
If necessary, perform further purification steps such as size-exclusion chromatography.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
Loganic Acid O-Methyltransferase (LAMT) Enzyme Assay
This protocol is adapted from published methods and can be used to determine the activity of purified recombinant LAMT.[5]
4.2.1. Reaction Mixture Prepare a reaction mixture in a final volume of 100 µL containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM Loganic acid
-
1 mM S-adenosyl-L-methionine (SAM)
-
1-5 µg of purified recombinant LAMT enzyme
4.2.2. Assay Procedure
-
Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 30°C or 40°C) for 5 minutes.
-
Initiate the reaction by adding the purified LAMT enzyme.
-
Incubate the reaction for a specific time (e.g., 30 minutes).
-
Terminate the reaction by adding 200 µL of methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4.2.3. Product Analysis
-
HPLC: Separate the reaction products on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid). Monitor the elution profile at an appropriate wavelength (e.g., 240 nm).
-
LC-MS: Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic this compound standard.
Signaling Pathways and Logical Relationships
The activity of LAMT is a critical control point in the biosynthesis of MIAs. Understanding the residues involved in substrate binding and catalysis is essential for enzyme engineering efforts.
Active Site and Catalytic Mechanism
The catalytic mechanism of LAMT involves the nucleophilic attack of the carboxylate oxygen of loganic acid on the methyl group of SAM. The binding of both substrates in the active site is crucial for efficient catalysis. Studies have identified key amino acid residues that play a role in substrate recognition and catalysis. For instance, site-directed mutagenesis studies have shown that a conserved glutamine residue in the active site is critical for enzyme activity. Mutation of this residue to alanine results in a significant reduction in catalytic efficiency, highlighting its importance in positioning the loganic acid substrate for methylation.[3][6]
Conclusion
The enzymatic conversion of loganic acid to this compound by loganic acid O-methyltransferase is a well-defined and critical step in the biosynthesis of a vast array of valuable monoterpenoid indole alkaloids. This technical guide has provided a comprehensive overview of this process, including the underlying biochemistry, quantitative kinetic data, and detailed experimental protocols. The information presented herein is intended to empower researchers, scientists, and drug development professionals to further investigate and harness this important biosynthetic reaction for applications in metabolic engineering, synthetic biology, and the sustainable production of plant-derived pharmaceuticals. Further research aimed at elucidating the crystal structure of LAMT from various species and a deeper understanding of its regulatory mechanisms will undoubtedly pave the way for novel strategies to enhance the production of these life-saving medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting [sigmaaldrich.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Loganin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Loganin is a naturally occurring iridoid glycoside found in various plant species, most notably from the family Loganiaceae. It serves as a key intermediate in the biosynthesis of many biologically active compounds, including terpenoid indole alkaloids. With its significant neuroprotective, anti-inflammatory, and other pharmacological properties, this compound is a molecule of great interest to the scientific and drug development communities. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization.
Chemical Structure and Properties
This compound is a monoterpenoid, characterized by a cyclopentanopyran ring system to which a glucose molecule is attached via a β-glycosidic linkage.[1] Its systematic IUPAC name is methyl (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate.[1]
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₆O₁₀ | [1][2] |
| Molecular Weight | 390.38 g/mol | [2] |
| Monoisotopic Mass | 390.152597 Da | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 223 °C | [4] |
| Optical Rotation | [α]D²⁰ = -82.1° (c=1, H₂O) | [5] |
| Solubility | Soluble in water, methanol, and DMSO | [3] |
| CAS Number | 18524-94-2 | [1] |
Stereochemistry
The stereochemistry of this compound is crucial for its biological activity. The molecule possesses several chiral centers, and their specific spatial arrangement defines its unique properties. The absolute configuration of the stereocenters in the iridoid core has been determined as 1S, 4aS, 6S, 7R, and 7aS. The glucose moiety is attached in a β-configuration at the C1 position.[1]
The determination of the absolute configuration of this compound has been accomplished through a combination of chemical correlation studies, total synthesis, and spectroscopic techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Experimental Protocols for Structural Elucidation
The definitive structure and stereochemistry of this compound have been established through rigorous experimental analysis. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for its characterization.
General Experimental Protocol for NMR Analysis of Iridoid Glycosides:
-
Sample Preparation: A few milligrams of the purified iridoid glycoside, such as this compound, are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (typically 400 MHz or higher).
-
¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (coupling constants).
-
¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule and their chemical shifts, which are indicative of their functional groups.
-
2D NMR Analysis:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems and connect adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.
-
-
Data Interpretation: The collective data from these experiments allows for the complete assignment of all proton and carbon signals and the elucidation of the molecule's connectivity and stereochemistry.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including the absolute configuration of its chiral centers.
General Experimental Protocol for Single-Crystal X-ray Crystallography of Natural Products:
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the natural product. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The intensities and positions of the diffracted X-ray spots are measured and processed to yield a set of structure factors.
-
Structure Solution and Refinement: The phase problem is solved using computational methods to generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined against the experimental data to obtain the final, high-resolution crystal structure. The absolute configuration can be determined using anomalous dispersion effects, particularly if heavy atoms are present or by using specific X-ray wavelengths.
Detailed crystallographic data for this compound, such as the Crystallographic Information File (CIF), would provide precise bond lengths, bond angles, and atomic coordinates. While the crystal structure has been determined, public access to the raw CIF file is limited.
Biosynthesis and Signaling Pathways
This compound plays a central role in plant biochemistry and exhibits significant pharmacological effects by modulating various signaling pathways.
Biosynthesis of this compound
The biosynthesis of this compound starts from geraniol, a simple monoterpene. The pathway involves a series of oxidation, cyclization, and glycosylation steps.
Caption: Biosynthesis pathway of this compound from Geraniol.
Modulation of NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Activation of the Nrf2/HO-1 Pathway
This compound also exhibits antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. This pathway is a key cellular defense mechanism against oxidative stress.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Conclusion
This compound is a structurally complex and biologically significant natural product. Its well-defined chemical structure and stereochemistry are fundamental to its diverse pharmacological activities. This guide has provided an in-depth overview of its structural features, the experimental techniques used for its characterization, and its role in key biological pathways. Further research into the precise mechanisms of action of this compound will undoubtedly pave the way for its potential development as a therapeutic agent.
References
Physical and chemical properties of (-)-Loganin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Loganin is an iridoid glycoside that has garnered significant attention in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound is a white crystalline powder.[1] Key physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₆O₁₀ | [2][3][4][5][6][7] |
| Molecular Weight | 390.38 g/mol | [3][4][5][6][7][8] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Melting Point | 222-223 °C | [4][6][8] |
| Optical Rotation [α]D²⁰ | -82.1° (c=1 in water) | [4] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble | [1][4][9][10] |
| Methanol | Soluble | [1][11][12] |
| Ethanol (96%) | Less soluble | [4][9] |
| Ethanol (absolute) | Sparingly soluble | [4][9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [11][12][13] |
| Ether | Practically insoluble | [4][9] |
| Ethyl Acetate | Practically insoluble | [4][9] |
| Acetone | Practically insoluble | [4][9] |
| Chloroform | Practically insoluble | [4][9] |
Table 3: Spectroscopic Data for this compound
| Technique | Key Data/Peaks | Reference(s) |
| UV (in Methanol) | λmax: 236-240 nm | [9][11] |
| ¹H NMR (CD₃OD) | δ (ppm): 7.42 (s, 1H), 5.20 (d, J=4.0 Hz, 1H), 4.65 (d, J=8.0 Hz, 1H), 4.10 (m, 1H), 3.68 (s, 3H), 3.10-3.40 (m, 4H), 2.95 (m, 1H), 2.25 (m, 1H), 2.05 (m, 1H), 1.80 (m, 1H), 1.60 (m, 1H), 1.08 (d, J=7.0 Hz, 3H). | [14][15] |
| ¹³C NMR (CD₃OD) | δ (ppm): 169.5, 152.0, 112.5, 100.2, 98.8, 78.2, 77.9, 75.0, 71.5, 62.8, 51.8, 46.8, 43.5, 41.2, 32.5, 29.9, 13.2. | [15] |
| Mass Spectrometry (FAB) | m/z: 391 [M+H]⁺, 413 [M+Na]⁺ | [16] |
| FT-IR (KBr) | ν (cm⁻¹): 3400 (O-H), 2950 (C-H), 1700 (C=O), 1640 (C=C), 1070 (C-O) | [16][17] |
Experimental Protocols
Isolation and Purification of this compound
Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol describes the analytical and preparative purification of this compound.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Sample Preparation: Dissolve the crude extract or partially purified sample in the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 236 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Quantification: Prepare a stock solution of this compound standard in HPLC-grade methanol (1 mg/mL). Create a calibration curve with working solutions of varying concentrations (e.g., 25, 50, 100, 150, 200 µg/mL).[3]
Structural Characterization
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent such as methanol-d₄ (CD₃OD). Filter the solution through a Pasteur pipette with a glass wool plug into a 5 mm NMR tube.[6][9][18]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak.
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound.
Protocol: Mass Spectrometry (MS)
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.[21][22] Fast Atom Bombardment (FAB) has also been used.[16][22]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water) at a low concentration (e.g., 1-10 µg/mL).
-
Instrumentation: A mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
-
Data Acquisition:
-
Mode: Positive or negative ion mode.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.
Biological Signaling Pathways
Nrf2/HO-1 Signaling Pathway
This compound has been shown to exert protective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[7][13]
Experimental Workflow: Western Blot Analysis of Nrf2 and HO-1 Activation
References
- 1. as.nyu.edu [as.nyu.edu]
- 2. Activation of c-fos in GABAergic neurones in the preoptic area during sleep and in response to sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpjournal.com [ijpjournal.com]
- 4. Loganin Attenuates Septic Acute Renal Injury with the Participation of AKT and Nrf2/HO-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. uva.theopenscholar.com [uva.theopenscholar.com]
- 17. researchgate.net [researchgate.net]
- 18. research.reading.ac.uk [research.reading.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 21. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 22. youtube.com [youtube.com]
Spectroscopic Profile of (-)-Loganin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (-)-Loganin, an iridoid glycoside with significant neuroprotective, anti-inflammatory, and hepatoprotective properties. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols and a workflow for spectroscopic analysis.
Quantitative Spectroscopic Data
The spectroscopic data of this compound are summarized in the tables below. These data are crucial for the identification, characterization, and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of natural products like this compound. The assignments for ¹H and ¹³C NMR are based on data reported in the scientific literature.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.21 | d | 2.5 |
| 3 | 7.42 | s | |
| 5 | 3.09 | m | |
| 6α | 1.85 | m | |
| 6β | 1.85 | m | |
| 7 | 4.15 | dd | 6.0, 1.5 |
| 8 | 1.78 | m | |
| 9 | 2.25 | m | |
| 10 | 1.08 | d | 7.0 |
| OCH₃ | 3.70 | s | |
| 1' | 4.65 | d | 8.0 |
| 2' | 3.20 | dd | 9.0, 8.0 |
| 3' | 3.38 | t | 9.0 |
| 4' | 3.28 | t | 9.0 |
| 5' | 3.35 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.66 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 1 | 98.2 |
| 3 | 151.9 |
| 4 | 112.8 |
| 5 | 31.2 |
| 6 | 41.5 |
| 7 | 78.9 |
| 8 | 45.1 |
| 9 | 42.3 |
| 10 | 13.5 |
| 11 | 168.9 |
| OCH₃ | 51.8 |
| 1' | 100.1 |
| 2' | 74.8 |
| 3' | 77.9 |
| 4' | 71.6 |
| 5' | 78.2 |
| 6' | 62.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl, ester, and ether functionalities.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretching (hydroxyl groups) |
| 2950 - 2850 | Medium | C-H stretching (alkane) |
| 1710 - 1690 | Strong | C=O stretching (α,β-unsaturated ester) |
| 1650 - 1630 | Medium | C=C stretching (alkene) |
| 1280 - 1250 | Strong | C-O stretching (ester) |
| 1150 - 1050 | Strong | C-O stretching (ether and alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure.
Table 4: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Precursor Ion [M+H]⁺ / [M+Na]⁺ / [M+HCOO]⁻ | Key Fragment Ions (m/z) |
| ESI-MS/MS | Positive | 391.16 [M+H]⁺, 413.14 [M+Na]⁺ | 229 (aglycone), 197, 145 |
| ESI-MS/MS | Negative | 435.15 [M+HCOO]⁻ | 389 [M-H]⁻, 227 (aglycone - H)⁻, 183 |
| GC-EI-MS | Electron Ionization | - | 147, 103, 361, 129, 169 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are representative of standard practices in natural product chemistry.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, CD₃OD; or deuterium oxide, D₂O). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer, such as a Bruker 500 MHz instrument or equivalent, equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition :
-
Experiment : Standard 1D proton experiment.
-
Pulse Program : zg30 or similar.
-
Acquisition Parameters : Set a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Experiment : Proton-decoupled ¹³C experiment.
-
Pulse Program : zgpg30 or similar.
-
Acquisition Parameters : Set a spectral width of approximately 200-240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition : To confirm structural assignments, perform a suite of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.
-
-
Data Processing : Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CD₃OD at δH 3.31 and δC 49.0 ppm).
IR Spectroscopy Protocol
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Apply pressure to ensure good contact. This is a rapid and common method.[1]
-
KBr Pellet : Alternatively, grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Spectral Range : Scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations based on established correlation tables.
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation : Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) for analysis of complex mixtures or direct infusion for pure compounds.
-
LC-MS Method :
-
Chromatography : If using LC, employ a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization : Utilize Electrospray Ionization (ESI) in both positive and negative ion modes to obtain comprehensive data.
-
Mass Analysis : Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
-
Tandem MS (MS/MS) :
-
Perform fragmentation analysis (MS/MS) on the precursor ion corresponding to this compound (e.g., m/z 391.16 for [M+H]⁺).
-
Use Collision-Induced Dissociation (CID) with varying collision energies to generate a characteristic fragmentation pattern.
-
-
Data Analysis : Analyze the data to determine the accurate mass of the molecular ion and propose structures for the observed fragment ions. This information is used to confirm the elemental composition and structural features of the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product such as this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
References
The Crucial Role of (-)-Loganin as a Precursor in Indole Alkaloid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Loganin, a central iridoid glycoside, stands as a critical biosynthetic precursor to the vast and pharmaceutically significant class of monoterpenoid indole alkaloids (MIAs). This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing its biosynthetic conversion, the key enzymes involved, quantitative data from precursor feeding experiments, and comprehensive experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery.
Biosynthetic Pathway: From this compound to Strictosidine
The journey of this compound to the universal indole alkaloid precursor, strictosidine, involves a two-step enzymatic cascade. This process is fundamental to the biosynthesis of over 3,000 distinct MIAs, including prominent therapeutic agents like vincristine, vinblastine, and ajmalicine.[1]
-
Oxidative Cleavage to Secologanin: The first committed step is the oxidative cleavage of the cyclopentane ring of this compound to form secologanin. This reaction is catalyzed by secologanin synthase (SLS) , a cytochrome P450 monooxygenase (CYP72A1).[2][3][4] The reaction requires NADPH and molecular oxygen.[4] Two isoforms of SLS, SLS1 and SLS2, have been identified in Catharanthus roseus, both capable of this conversion.[5]
-
Condensation with Tryptamine to form Strictosidine: Secologanin then undergoes a Pictet-Spengler condensation with tryptamine, a derivative of the amino acid tryptophan. This crucial reaction is catalyzed by strictosidine synthase (STR) , which stereoselectively forms 3-α(S)-strictosidine, the central intermediate for all MIAs.[6][7]
Quantitative Data
The role of this compound as a direct precursor has been unequivocally demonstrated through feeding experiments with radiolabeled loganin in various plant systems, most notably Catharanthus roseus (Madagascar periwinkle). The incorporation of the label into downstream indole alkaloids provides quantitative evidence of this biosynthetic link.
Table 1: Incorporation of Radiolabeled this compound into Indole Alkaloids in Vinca rosea
| Alkaloid | Incorporation (%) | Reference |
| Catharanthine | 0.50 | [8] |
| Vindoline | 0.23 | [8] |
| Serpentine | 0.60 | [8] |
| Ajmalicine | 0.46 | [8] |
| Perivine | 0.04 | [8] |
Data from feeding experiments with [2-¹⁴C]-geraniol derived loganin.
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (mM) | Vmax (nkat/mg) | Organism | Reference |
| Strictosidine Synthase | Tryptamine | 2.3 | - | Catharanthus roseus | [2] |
| Secologanin | 3.4 | - | Catharanthus roseus | [2] | |
| Strictosidine Synthase | Tryptamine | 0.009 | 300-400 | Catharanthus roseus | [9] |
| Secologanin Synthase | Loganin | Not Reported | Not Reported | Catharanthus roseus | [2][5] |
Experimental Protocols
Protocol 1: In Vivo Precursor Feeding with Radiolabeled this compound
This protocol outlines a general procedure for administering a radiolabeled precursor to plant tissues to trace its incorporation into downstream metabolites.
1. Preparation of Labeled Precursor:
- Synthesize or procure radiolabeled this compound (e.g., ¹⁴C or ³H labeled). The specific activity should be determined prior to use.
2. Plant Material:
- Utilize healthy, actively growing Catharanthus roseus plants or cell suspension cultures. For whole plants, select young, developing shoots for optimal metabolic activity.
3. Administration of Precursor:
- For Whole Plants: Dissolve the labeled loganin in a small volume of sterile water or a suitable buffer. Administer the solution to the plant via stem feeding (wick method) or by injection into the stem.
- For Cell Cultures: Add the filter-sterilized labeled loganin solution directly to the liquid culture medium.
4. Incubation:
- Incubate the plants or cell cultures under their normal growth conditions for a defined period (e.g., 24-72 hours). This allows for the uptake and metabolism of the precursor.
5. Harvesting and Extraction:
- Harvest the plant material (e.g., leaves, stems, or entire cells).
- Freeze the material in liquid nitrogen and grind to a fine powder.
- Extract the alkaloids using a suitable solvent system, typically methanol or a methanol/chloroform mixture.
6. Alkaloid Isolation and Quantification:
- Separate the individual alkaloids from the crude extract using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Identify the alkaloids by comparison with authentic standards (retention time, co-chromatography).
- Quantify the amount of each alkaloid using a calibrated HPLC system with UV detection.
7. Radioactivity Measurement:
- Collect the fractions corresponding to each isolated alkaloid.
- Determine the radioactivity in each fraction using liquid scintillation counting.
- Calculate the specific incorporation of the label into each alkaloid as a percentage of the total radioactivity administered.
Protocol 2: In Vitro Assay of Strictosidine Synthase (STR) Activity
This protocol describes an HPLC-based method for measuring the enzymatic activity of strictosidine synthase.
1. Enzyme Preparation:
- Extract total protein from C. roseus tissues or cultured cells, or use a purified recombinant STR enzyme.[10] The protein concentration should be determined (e.g., by Bradford assay).
2. Reaction Mixture:
- In a microcentrifuge tube, prepare the following reaction mixture:
- 100 mM Potassium phosphate buffer (pH 7.0)
- 10 mM Tryptamine
- 5 mM Secologanin
- Enzyme extract (e.g., 10-50 µg of total protein)
- The final reaction volume is typically 100-200 µL.
3. Incubation:
- Incubate the reaction mixture at 30°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
4. Reaction Termination:
- Stop the reaction by adding an equal volume of methanol or by heating.
5. Sample Preparation for HPLC:
- Centrifuge the terminated reaction mixture to pellet any precipitated protein.
- Filter the supernatant through a 0.22 µm syringe filter.
6. HPLC Analysis:
- Inject an aliquot of the filtered sample onto a C18 reverse-phase HPLC column.
- Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% trifluoroacetic acid) to separate the substrate (tryptamine) and the product (strictosidine).
- Monitor the elution profile at 280 nm.
- Quantify the amount of strictosidine formed by comparing the peak area to a standard curve of authentic strictosidine.
7. Calculation of Enzyme Activity:
- Calculate the specific activity as nmol of strictosidine formed per minute per mg of protein (or nkat/mg).
Conclusion
This compound is an indispensable precursor in the biosynthesis of a vast array of medicinally important indole alkaloids. Understanding the enzymatic transformations that convert loganin into the central intermediate, strictosidine, is paramount for efforts in metabolic engineering and synthetic biology aimed at enhancing the production of these valuable compounds. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and manipulate this critical biosynthetic pathway. Future research should focus on obtaining detailed kinetic parameters for secologanin synthase and exploring the regulatory mechanisms that control the flux of loganin into the indole alkaloid pathway.
References
- 1. Determination of metabolic rate-limitations by precursor feeding in Catharanthus roseus hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secologanin synthase - Wikipedia [en.wikipedia.org]
- 4. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ddescholar.acemap.info [ddescholar.acemap.info]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. Biosynthesis of loganin and the indole alkaloids from hydroxygeraniol–hydroxynerol - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Pharmacological Profile of (-)-Loganin: A Focus on Anti-inflammatory Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(-)-Loganin, an iridoid glycoside predominantly isolated from Cornus officinalis, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a particular emphasis on its potent anti-inflammatory effects. We delve into the molecular mechanisms underpinning its therapeutic potential, supported by a compilation of quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, intricate signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the compound's mode of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
This compound (Loganoside) is a prominent iridoid glycoside with a well-documented presence in several medicinal plants.[1] Traditionally, plants containing Loganin have been used in herbal medicine for various ailments. Modern pharmacological studies have begun to validate these traditional uses, revealing a spectrum of biological activities, including neuroprotective, anti-diabetic, anti-tumor, and notably, potent anti-inflammatory and antioxidant effects.[2][3] The anti-inflammatory properties of this compound are of particular interest due to the pivotal role of inflammation in a myriad of chronic diseases, such as inflammatory bowel disease, arthritis, and neurodegenerative disorders. This guide aims to consolidate the current understanding of this compound's pharmacological profile, with a core focus on its anti-inflammatory actions.
Pharmacological Properties of this compound
This compound exhibits a broad range of pharmacological effects, positioning it as a promising candidate for therapeutic development.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound is a cornerstone of its therapeutic potential. It has been shown to mitigate inflammatory responses in various experimental models by modulating key inflammatory mediators and signaling pathways.
This compound effectively suppresses the production of several key pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Loganin has been demonstrated to reduce the release of nitric oxide (NO) and prostaglandin E2 (PGE2).[2][4] This inhibition is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[2]
The production of pro-inflammatory cytokines is a hallmark of the inflammatory response. This compound has been shown to significantly decrease the expression and secretion of key cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in various inflammatory models.[5][6][7]
Antioxidant Effects
Oxidative stress is intricately linked with inflammation. This compound demonstrates significant antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[2][8] One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[4][8]
Neuroprotective Effects
This compound has shown promise in protecting neuronal cells from damage induced by various neurotoxic insults. Its neuroprotective effects are, in part, attributed to its anti-inflammatory and antioxidant properties, which are critical in mitigating the neuroinflammation associated with neurodegenerative diseases.[1][9] Studies have shown that Loganin can inhibit neuroinflammatory responses by suppressing the activation of NF-κB and MAPK signaling pathways in neuronal cells.[9]
Other Pharmacological Activities
Beyond its anti-inflammatory and neuroprotective roles, this compound has been reported to possess other beneficial properties, including anti-diabetic, anti-tumor, and hepatoprotective effects.[3]
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize the quantitative data from various studies, highlighting the dose-dependent anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages
| Parameter | Concentration of this compound | % Inhibition / Effect | Reference |
| NO Production | 10 µM | Significant reduction | [2] |
| 30 µM | Further significant reduction | [2] | |
| PGE2 Production | 10 µM | Significant reduction | [2] |
| 30 µM | Further significant reduction | [2] | |
| TNF-α Secretion | 10 µM | Significant reduction | [10] |
| 30 µM | Dose-dependent decrease | [10] | |
| IL-1β Secretion | 10 µM | Significant reduction | [10] |
| 30 µM | Dose-dependent decrease | [10] | |
| iNOS Protein Expression | 30 µM | Significant suppression | [1] |
| COX-2 Protein Expression | 30 µM | Significant suppression | [1] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Dosage of this compound | Parameter Measured | % Inhibition / Effect | Reference |
| Carrageenan-induced Paw Edema (Rats) | 10 mg/kg | Paw Volume | Significant reduction at 3h and 4h | [11] |
| 20 mg/kg | Paw Volume | Dose-dependent reduction | [11] | |
| Acetic Acid-induced Writhing (Mice) | 10 mg/kg | Number of Writhings | Significant reduction | [12] |
| 20 mg/kg | Number of Writhings | Further significant reduction | [12] | |
| LPS-induced Acute Lung Injury (Mice) | 20 mg/kg | Lung Wet/Dry Ratio | Significant decrease | [11] |
| 40 mg/kg | Lung Wet/Dry Ratio | Dose-dependent decrease | [11] |
Key Anti-inflammatory Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα.[7][9][13] This blockade of NF-κB activation leads to the downregulation of its target genes, including those encoding for pro-inflammatory cytokines and enzymes.[14]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial signaling molecules involved in the inflammatory response. Their activation leads to the expression of pro-inflammatory genes. This compound has been observed to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, thereby inhibiting downstream inflammatory events.[9][10][13]
Caption: this compound modulates the MAPK signaling cascades.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including HO-1. This compound has been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant capacity and mitigating inflammation-associated oxidative damage.[4][8]
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and promoting the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory diseases. This compound has been found to inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of mature IL-1β.[12][15][16]
Caption: this compound inhibits NLRP3 inflammasome activation.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments commonly used to evaluate the anti-inflammatory properties of compounds like this compound.
In Vitro Anti-inflammatory Assay: LPS-induced Inflammation in RAW 264.7 Macrophages
Objective: To evaluate the effect of a test compound on the production of pro-inflammatory mediators and cytokines in murine macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Griess Reagent for Nitric Oxide (NO) quantification
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well and 24-well cell culture plates
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates (for NO and viability assays) or 24-well plates (for cytokine assays) at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[15]
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (typically 100-1000 ng/mL) for 24 hours.[7][17]
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants for the measurement of NO and cytokines.
-
Nitric Oxide (NO) Assay: Mix an equal volume of the supernatant with Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
Caption: Experimental workflow for LPS-induced inflammation in RAW 264.7 cells.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound in a well-established animal model of inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[16]
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[6][16]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. The percentage inhibition of edema is calculated by comparing the treated groups with the vehicle control group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the peripheral analgesic activity of a test compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid (0.6% v/v in distilled water)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Aspirin or Diclofenac sodium)
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization and Grouping: Similar to the carrageenan-induced paw edema model.
-
Fasting: Fast the animals for a few hours before the experiment with free access to water.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the acetic acid injection.[12]
-
Induction of Writhing: Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.[2][18]
-
Observation: Immediately after the acetic acid injection, place each mouse individually in an observation chamber. After a latency period of 5 minutes, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[2]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition of writhing) is calculated by comparing the treated groups with the vehicle control group.
References
- 1. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages [jstage.jst.go.jp]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. researchgate.net [researchgate.net]
- 4. 2.6. Acetic acid-induced writhing test [bio-protocol.org]
- 5. inotiv.com [inotiv.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. saspublishers.com [saspublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. Loganin, an Iridoid Glycoside, Alleviates Paclitaxel-Induced Skeletal Muscle Toxicity by Enhancing Mitochondrial Function, Boosting Antioxidant Defenses, and Reducing Cellular Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway of (-)-Loganin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Loganin is a pivotal iridoid monoterpene that serves as a crucial intermediate in the biosynthesis of a vast array of pharmacologically significant terpenoid indole alkaloids (TIAs), including the anticancer agents vinblastine and vincristine, the antihypertensive drug ajmalicine, and the antimalarial compound quinine. A thorough understanding of its biosynthetic pathway is paramount for the metabolic engineering of plants and microorganisms to enhance the production of these valuable natural products. This technical guide provides a comprehensive overview of the enzymatic steps, intermediates, and regulatory aspects of the this compound biosynthetic pathway, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.
The Biosynthetic Pathway from Geraniol to this compound
The biosynthesis of this compound commences from the ubiquitous monoterpene precursor, geraniol, derived from the methylerythritol phosphate (MEP) pathway. The pathway involves a series of oxidation, reduction, cyclization, glycosylation, and methylation reactions catalyzed by a dedicated set of enzymes.
The key enzymatic steps are as follows:
-
Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol at the C8 position to yield 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidoreductase (8-HGO): An alcohol dehydrogenase that oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid synthase (ISY): A reductive cyclase that catalyzes the formation of the characteristic iridoid cyclopentane ring from 8-oxogeranial to produce nepetalactol.
-
Iridoid Oxidase (IO): A cytochrome P450 enzyme that oxidizes nepetalactol to 7-deoxyloganetic acid.
-
7-deoxyloganetic acid glucosyltransferase (7-DLGT): A UDP-glycosyltransferase that glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid.
-
7-deoxyloganic acid hydroxylase (7-DLH): A cytochrome P450 monooxygenase that hydroxylates 7-deoxyloganic acid to produce loganic acid.
-
Loganic acid O-methyltransferase (LAMT): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that methylates the carboxyl group of loganic acid to yield this compound.[1]
-
Secologanin synthase (SLS): A cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin, the direct precursor for TIA biosynthesis.[1]
Quantitative Data on Biosynthetic Enzymes
The following table summarizes the available kinetic parameters for the enzymes involved in the this compound biosynthetic pathway. This data is essential for understanding the efficiency and potential rate-limiting steps of the pathway.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism |
| Iridoid Synthase (ISY) | 8-oxogeranial | 0.6 ± 0.1 | 3.8 ± 0.2 | 6.3 x 106 | Olea europaea |
| 7-deoxyloganetic acid glucosyltransferase (UGT8) | 7-deoxyloganetic acid | 130 | 0.13 | 1000 | Catharanthus roseus |
| 7-deoxyloganetin glucosyltransferase (UGT6) | 7-deoxyloganetin | 35.5 | 0.0355 | 1000 | Catharanthus roseus |
| Loganic acid O-methyltransferase (LAMT) | Loganic acid | 14760 | Not Reported | Not Reported | Catharanthus roseus |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of Pathway Enzymes
Protocol for a representative enzyme, Loganic acid O-methyltransferase (LAMT):
-
Gene Cloning: The open reading frame of the target enzyme (e.g., LAMT from Catharanthus roseus) is amplified by PCR and cloned into an appropriate expression vector, such as pET28a, which incorporates an N-terminal His6-tag for affinity purification.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is further incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors). The cells are lysed by sonication on ice.
-
Protein Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange and Storage: The eluted protein fractions are pooled, and the buffer is exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column. The purified protein concentration is determined, and the protein is stored at -80°C.
Enzyme Activity Assays
Protocol for Loganic acid O-methyltransferase (LAMT) Activity Assay:
-
Reaction Mixture: The standard assay mixture (total volume of 100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 1 mM loganic acid (substrate), 200 µM S-adenosyl-L-methionine (SAM) (co-substrate), and a suitable amount of purified LAMT enzyme.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is terminated by the addition of an equal volume of methanol or by heat inactivation.
-
Product Analysis: The reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of this compound produced. The separation can be achieved on a C18 column with a water/acetonitrile gradient.
-
Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Quantitative Analysis of Pathway Intermediates by LC-MS/MS
-
Sample Preparation: Plant tissues or cell cultures are flash-frozen in liquid nitrogen and ground to a fine powder. The metabolites are extracted with a suitable solvent, typically a mixture of methanol, water, and a weak acid (e.g., formic acid). The extract is then centrifuged to remove cell debris.
-
LC-MS/MS Analysis: The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
-
Chromatographic Separation: The metabolites are separated on a reverse-phase C18 column using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode. For quantitative analysis, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions for each pathway intermediate are monitored.
-
-
Quantification: Absolute quantification is achieved by using a calibration curve generated with authentic standards of each intermediate. An internal standard is typically added to the samples to correct for variations in extraction efficiency and instrument response.
Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.
References
Methodological & Application
Application Notes and Protocols for the Extraction of (-)-Loganin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Loganin is a prominent iridoid glycoside found in various medicinal plants, including those from the Loganiaceae, Apocynaceae, and Cornaceae families. It serves as a crucial biosynthetic precursor to numerous monoterpenoid indole alkaloids and exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] This document provides detailed application notes and protocols for the extraction of this compound from plant materials, tailored for research, scientific, and drug development applications.
Biosynthesis of this compound
Loganin is biosynthesized from geraniol. The pathway involves the oxidation of geraniol to a trialdehyde, followed by reductive cyclization and further oxidations to form loganic acid. Loganic acid is then methylated by the enzyme loganic acid O-methyltransferase (LAMT) to yield loganin.[4][5][6][7] Loganin is a key intermediate that is further converted to secologanin, a precursor for a large group of indole alkaloids.[4] Deoxyloganin has also been identified as a biological precursor to loganin.[8]
Caption: Biosynthetic pathway of this compound.
Extraction Methodologies
Several methods have been developed for the extraction of loganin from plant materials. The choice of method depends on factors such as the plant source, desired yield and purity, and available equipment. Common techniques include conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).
General Experimental Workflow
The general workflow for extracting and purifying loganin from plant material involves several key steps, from sample preparation to final purification.
Caption: General workflow for this compound extraction.
I. Conventional Solvent Extraction
This traditional method involves the use of organic solvents to extract loganin from the plant matrix.
Protocol 1: Solvent Extraction from Strychnos nux-vomica Fruit Pulp [9]
-
Preparation: Peel the fruits of Strychnos nux-vomica, separate the seeds, and collect the pulp (100g).
-
Extraction: Extract the pulp with 500 mL of methanol for 6 hours using a Soxhlet apparatus.
-
Concentration: Filter the methanolic extract and concentrate it under reduced pressure.
-
Partitioning:
-
Suspend the concentrated extract in water.
-
Partition the aqueous suspension three times with petroleum ether to remove nonpolar compounds.
-
Subsequently, partition the aqueous layer three times with chloroform.
-
Finally, partition the remaining aqueous layer three times with ethyl acetate.
-
-
Precipitation and Recrystallization:
-
Concentrate the ethyl acetate layer.
-
Precipitate crude loganin by adding petroleum ether.
-
Collect the precipitate (0.81g) and recrystallize it with ethanol to obtain pure loganin (0.56g).
-
II. Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.
Protocol 2: Ultrasonic Extraction from Cornus officinalis [10][11]
-
Preparation: Use dried and powdered fruits of Cornus officinalis.
-
Extraction Parameters:
-
Solvent: 55% Ethanol
-
Material to Liquid Ratio: 1:30 (g/mL)
-
Ultrasonic Power: 200 W
-
Ultrasonic Time: 25 minutes
-
Temperature: 40°C
-
Ultrasonic Work/Intermittent Time: 5s / 5s
-
Extraction Cycles: 2
-
-
Procedure:
-
Mix the powdered plant material with the extraction solvent in the specified ratio.
-
Place the mixture in an ultrasonic bath and apply the conditions as listed above.
-
After the first extraction cycle, separate the supernatant.
-
Add fresh solvent to the plant material and repeat the extraction cycle.
-
Combine the extracts from both cycles.
-
-
Post-Extraction: Filter the combined extract and concentrate under reduced pressure.
III. Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[12][13][14]
Protocol 3: Optimized Microwave-Assisted Extraction from Cornus officinalis [15][16][17]
-
Preparation: Use dried and powdered fruits of Cornus officinalis.
-
Optimized Extraction Conditions:
-
Solvent: 32.0% Ethanol
-
Extraction Time: 46.7 minutes
-
Temperature: 46.2°C
-
-
Procedure:
-
Combine the plant material with the ethanol solvent in an appropriate vessel for microwave extraction.
-
Apply the optimized microwave parameters.
-
-
Post-Extraction: After extraction, filter the mixture and concentrate the filtrate to obtain the crude extract.
Purification Techniques
Crude loganin extracts often require further purification to achieve high purity.
Protocol 4: Macroporous Resin and High-Speed Counter-Current Chromatography (HSCCC) from Fructus corni [10][18]
-
Initial Extraction: Perform ultrasonic extraction with 50% methanol.
-
Macroporous Resin Column Chromatography:
-
Subject the crude extract to a macroporous resin column.
-
Elute with 15% ethanol followed by 40% ethanol.
-
Collect the 40% ethanol fraction containing loganin.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Two-Phase Solvent System: n-butanol-methanol-1% acetic acid water (4:1:6, v/v).
-
Stationary Phase: Upper phase of the solvent system.
-
Procedure: Inject the 40% ethanol fraction into the HSCCC system.
-
From a 50 mg sample, this method can yield 11.5 mg of loganin with a purity of 98.6%.[10]
-
Quantitative Data Summary
The following tables summarize quantitative data from various extraction studies on this compound.
Table 1: Comparison of Loganin Yield from Different Plant Sources and Extraction Methods
| Plant Source | Extraction Method | Solvent | Yield | Purity | Reference |
| Strychnos nux-vomica (fruit pulp) | Solvent Extraction (Soxhlet) | Methanol, followed by partitioning | 0.56 g from 100 g pulp | Not specified | [9] |
| Cornus officinalis | Ultrasonic-Assisted Extraction | 55% Ethanol | 1.513% | Not specified | [11] |
| Cornus officinalis | Optimized Microwave-Assisted Extraction | 32.0% Ethanol | 10.4 µg/mg dried fruit | Not specified | [15][16][17] |
| Fructus corni | Ultrasonic Extraction & HSCCC | 50% Methanol | 11.5 mg from 50 mg of a purified fraction | 98.6% | [10] |
Table 2: Optimized Parameters for Different Extraction Methods
| Extraction Method | Parameter | Optimal Value | Plant Source | Reference |
| Ultrasonic-Assisted Extraction | Ultrasonic Power | 200 W | Cornus officinalis | [11] |
| Ultrasonic Time | 25 min | Cornus officinalis | [11] | |
| Material to Liquid Ratio | 1:30 | Cornus officinalis | [11] | |
| Ethanol Concentration | 55% | Cornus officinalis | [11] | |
| Temperature | 40°C | Cornus officinalis | [11] | |
| Microwave-Assisted Extraction | Ethanol Concentration | 32.0% | Cornus officinalis | [15][16][17] |
| Temperature | 46.2°C | Cornus officinalis | [15][16][17] | |
| Extraction Time | 46.7 min | Cornus officinalis | [15][16][17] |
Conclusion
The selection of an appropriate extraction method for this compound is critical and depends on the specific research or development goals. Conventional solvent extraction is a straightforward method, while modern techniques like UAE and MAE offer improved efficiency and reduced extraction times. For high-purity loganin required in drug development, a combination of extraction and advanced chromatographic purification techniques is recommended. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively extract and purify this compound from various plant sources.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpjournal.com [ijpjournal.com]
- 3. Phytochemistry, synthesis, analytical methods, pharmacological activity, and pharmacokinetics of loganin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Loganin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and isolation of deoxyloganin: its role as precursor of loganin and the indole alkaloids - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. ijpjournal.com [ijpjournal.com]
- 10. Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hnnykx.org.cn [hnnykx.org.cn]
- 12. Optimization of microwave assisted extraction of bioactive flavonolignan-silybinin | Semantic Scholar [semanticscholar.org]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Variation of loganin content in Cornus officinalis fruits at different extraction conditions and maturation stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Quantification of (-)-Loganin
These application notes provide a detailed protocol for the quantification of (-)-Loganin in various samples using High-Performance Liquid Chromatography (HPLC). This method is applicable to researchers, scientists, and professionals involved in drug development and natural product analysis.
Introduction
This compound is an iridoid glycoside found in several medicinal plants, notably in the fruits of Strychnos nux-vomica and Cornus officinalis.[1][2] It serves as a crucial precursor in the biosynthesis of various indole alkaloids and secoiridoids.[1] Due to its significant pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, accurate quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. This document outlines a robust HPLC method for the reliable determination of this compound.
Principle of the Method
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the relatively polar this compound. A mobile phase consisting of a mixture of acetonitrile and water allows for the elution and separation of this compound from other components in the sample matrix. The quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.
Materials and Reagents
-
This compound analytical standard (≥97.0% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Orthophosphoric acid (OPA) or Formic acid (optional, for mobile phase modification)
-
0.2 µm or 0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[3] |
| Mobile Phase | Acetonitrile:Water (16:84, v/v)[1][3] |
| Alternative: Acetonitrile:Water with 0.5% OPA (16:84, v/v)[1] | |
| Alternative: Acetonitrile-Methanol-0.05% Phosphoric Acid (9:3:92, v/v/v)[4] | |
| Flow Rate | 1.0 mL/min[1][3][4] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 236 nm[1][3][4] |
Experimental Protocols
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations in the desired linear range (e.g., 25, 50, 100, 150, and 200 µg/mL).[1]
The sample preparation method will vary depending on the matrix. Below is a general procedure for plant material.
-
Extraction: For plant material, a continuous hot solvent extraction using a Soxhlet apparatus for 2 hours at 50°C can be employed, with a solvent-to-drug ratio of 10:1 (mL/g).[1] Alternatively, ultrasonic extraction with 50% methanol can be used.[5]
-
Solvent Evaporation: The solvent from the extract is evaporated to obtain a residue.[1]
-
Sample Solution: Accurately weigh 10 mg of the dried extract residue and dissolve it in 10 mL of HPLC grade methanol.[1]
-
Filtration: Filter the solution through a 0.2 µm membrane filter before injecting it into the HPLC system.[1]
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution to construct a calibration curve by plotting the peak area against the concentration.
-
Inject 20 µL of the prepared sample solution.
-
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.[1]
Method Validation Data
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][7] Key validation parameters are summarized below.
| Validation Parameter | Typical Results |
| Linearity Range | 20 - 640 µg/mL[4] or 25 - 200 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Accuracy (Recovery) | 98.8% - 100.24%[4][8] |
| Precision (RSD) | < 2.0%[4][8] |
| Limit of Detection (LOD) | Dependent on instrumentation, typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in the ng/mL range. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in various sample matrices. The protocol is straightforward and utilizes standard analytical instrumentation, making it accessible for routine quality control and research applications. Proper method validation is crucial to ensure the accuracy and precision of the results.
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. ijpjournal.com [ijpjournal.com]
- 3. HPLC study of tissue distribution of loganin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Determination of Sweroside and Loganin in Caulis Lonicerae: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for the Chromatographic Analysis of (-)-Loganin
Introduction
(-)-Loganin is an iridoid glycoside found in various medicinal plants, including those from the Loganiaceae and Rubiaceae families. It serves as a crucial analytical standard for the quality control of herbal medicines, pharmacokinetic studies, and various pharmacological research.[1][2] Its neuroprotective and anti-inflammatory properties make it a compound of significant interest in drug development.[3] This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic analysis, targeting researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₁₀ | [3][4] |
| Molecular Weight | 390.38 g/mol | [5] |
| Melting Point | 222°C | [4] |
| Solubility | Soluble in water and methanol; less soluble in ethanol; practically insoluble in ether, ethyl acetate, acetone, and chloroform. | [4] |
| UV Maximum (λmax) | 236-240 nm (in Methanol/Water) | [4][6] |
| Assay (HPLC) | ≥97.0% |
Chromatographic Analysis of this compound: Application and Protocols
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques for the quantification of this compound.
Application 1: Quality Control of Herbal Medicines
Chromatographic fingerprinting is a powerful tool for the quality control of herbal medicines, ensuring their authenticity, consistency, and efficacy.[7][8][9] this compound is often used as a marker compound for the standardization of herbal extracts.
Experimental Workflow for Quality Control
Caption: Workflow for the quality control of herbal medicines using this compound as a standard.
Protocol: HPLC Method for Quantification of this compound in Herbal Extracts [6][10][11]
This protocol provides a general HPLC method that can be adapted for the quantification of this compound in various herbal matrices.
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 20 to 640 µg/mL.[6]
2. Sample Preparation (Example: Herbal Capsule):
-
Weigh the content of the capsules and calculate the average weight.
-
Accurately weigh a portion of the powdered capsule content equivalent to a suitable amount of the herbal drug.
-
Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or Soxhlet extraction.[10]
-
Filter the extract through a 0.22 µm syringe filter before injection.[10]
3. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Inertsil ODS-SP C18 (150 mm × 4.6 mm, 5 µm)[6] | Welchrom C18 (250 mm × 4.6 mm, 5 µm)[6] | ODS C18 (250 mm × 4.6 mm, 5 µm)[11] |
| Mobile Phase | Acetonitrile:Methanol:0.05% Phosphoric Acid (9:3:92, v/v/v)[6] | Acetonitrile:Water (12:88, v/v)[6] | Acetonitrile:Water (15:85, v/v)[11] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[6] | 0.5 mL/min[11] |
| Detection Wavelength | 236 nm[6] | 240 nm[6] | 240 nm[11] |
| Column Temperature | Ambient | Ambient | Not specified |
| Injection Volume | 20 µL | Not specified | Not specified |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary for Quality Control Methods:
| Method | Linearity Range (µg/mL) | Average Recovery (%) | RSD (%) | Reference |
| HPLC (Zhenqing Capsule) | 20 - 640 | 100.24 | 0.76 | [6] |
| HPLC (Pterocephalus hookeri) | Not specified | 97.0 | 1.4 | [6] |
| HPLC (Caulis Lonicerae) | 0 - 10.4 (µg) | 98.8 | 2.0 | [11] |
Application 2: Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. UPLC-MS/MS is the preferred method for pharmacokinetic analysis due to its high sensitivity and selectivity.[12][13]
Logical Flow of a Pharmacokinetic Study
Caption: Logical workflow of a pharmacokinetic study of this compound.
Protocol: UPLC-MS/MS Method for Quantification of this compound in Rat Plasma and Tissues [12][13]
1. Standard and Sample Preparation:
-
Prepare stock and working standard solutions of this compound and an internal standard (IS), such as chloramphenicol, in methanol.[12]
-
For plasma or tissue homogenate samples, perform protein precipitation by adding acetonitrile.[12][14]
-
Centrifuge the samples and collect the supernatant for analysis.
2. UPLC-MS/MS Conditions:
| Parameter | Condition |
| UPLC System | ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[12] |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[15] |
| Flow Rate | Not specified |
| Column Temperature | 40°C[15] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative or positive mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and the IS need to be determined. |
3. Data Analysis:
-
Quantify this compound concentration using the ratio of its peak area to that of the IS against a calibration curve.
-
Pharmacokinetic parameters are calculated using appropriate software (e.g., DAS 2.0).[12][13]
Pharmacokinetic Parameters of this compound in Rats (Oral Administration):
| Parameter | Value | Reference |
| Tmax (Peak Time) | ~40 min | [12][13] |
| t1/2 (Half-life) | ~50 min | [12][13] |
| Oral Bioavailability | 5.50% | [12][13] |
| Absolute Bioavailability | 13.2% | [16] |
Signaling Pathways Involving this compound
This compound exerts its pharmacological effects, including anti-inflammatory and neuroprotective activities, by modulating various signaling pathways.[17]
Diagram of this compound's Influence on Inflammatory Signaling Pathways
Caption: this compound inhibits inflammatory responses by modulating key signaling pathways.
This diagram illustrates that this compound can inhibit inflammatory processes by downregulating signaling pathways such as PI3K/Akt, JAK/STAT3, and NF-κB, which are often activated by pro-inflammatory stimuli like lipopolysaccharide (LPS) acting through Toll-like receptor 4 (TLR4).[17]
This compound is an indispensable analytical standard for the chromatographic analysis in the fields of phytochemistry, pharmacology, and drug development. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate robust analytical methods for the quantification of this compound in diverse matrices. The use of standardized chromatographic methods is crucial for ensuring the quality and consistency of herbal products and for advancing the scientific understanding of the pharmacological properties of this compound.
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H26O10 | CID 87691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 马钱子苷 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Pretreatments of chromatographic fingerprints for quality control of herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality control of herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wlv.openrepository.com [wlv.openrepository.com]
- 10. ijpjournal.com [ijpjournal.com]
- 11. HPLC Determination of Sweroside and Loganin in Caulis Lonicerae: Ingenta Connect [ingentaconnect.com]
- 12. Development and validation of a simple and rapid UPLC-MS/MS method for loganin and its application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC study of tissue distribution of loganin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic study on loganin from Cornus officinalisSieb.et Z...: Ingenta Connect [ingentaconnect.com]
- 17. Phytochemistry, synthesis, analytical methods, pharmacological activity, and pharmacokinetics of loganin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Pharmacological Evaluation of Novel (-)-Loganin Derivatives
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction
(-)-Loganin, an iridoid glycoside found in various medicinal plants, has garnered significant interest in the scientific community for its diverse pharmacological properties, notably its neuroprotective and anti-inflammatory effects.[1][2] These activities are attributed to its modulation of key signaling pathways, including the NF-κB, Akt/mTOR, and Nrf2/HO-1 pathways.[3][4][5] To explore and enhance its therapeutic potential, the synthesis of novel this compound derivatives is a crucial step in structure-activity relationship (SAR) studies. These notes provide an overview of the synthesis of this compound derivatives and detailed protocols for their pharmacological evaluation.
Synthesis of this compound Derivatives
The chemical structure of this compound offers several sites for modification, including the carboxyl group, the hydroxyl group, and the glycosidic linkage, allowing for the creation of a library of derivatives such as esters and ethers.[6]
General Protocol for the Synthesis of this compound Ester Derivatives
The esterification of the carboxylic acid group of this compound can be achieved through various methods. A common approach involves the use of a coupling agent to facilitate the reaction between this compound and an alcohol.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, propanol)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Catalyst (e.g., 4-Dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired alcohol and the catalyst to the solution.
-
In a separate flask, dissolve the coupling agent in the anhydrous solvent.
-
Slowly add the coupling agent solution to the this compound mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound ester derivative.
General Protocol for the Synthesis of this compound Ether Derivatives
The hydroxyl group of this compound can be alkylated to form ether derivatives. The Williamson ether synthesis is a widely used method for this transformation.
Materials:
-
This compound
-
Strong base (e.g., Sodium hydride (NaH))
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Reagents for workup and purification
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C and add the strong base portion-wise.
-
Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the alkoxide.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound ether derivative.
Pharmacological Testing Protocols
The synthesized this compound derivatives can be screened for their neuroprotective and anti-inflammatory activities using established in vitro cell-based assays.
Neuroprotective Activity Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model to assess the neuroprotective effects of compounds against various neurotoxic insults.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and penicillin-streptomycin)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), amyloid-beta peptide)
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents
-
Plate reader
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 2 hours).
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours).
-
Cell Viability Assessment: Perform an MTT assay or other cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the percentage of cell viability relative to the control group.
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
The murine macrophage cell line RAW 264.7 is a standard model for evaluating the anti-inflammatory properties of compounds by measuring the inhibition of pro-inflammatory mediators.
Materials:
-
RAW 264.7 cells
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess reagent for nitric oxide (NO) determination
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
Plate reader
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Treatment: Pre-treat the cells with different concentrations of the this compound derivatives for a specified time (e.g., 1 hour).
-
Induction of Inflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-treated control group.
Data Presentation
The quantitative data obtained from the pharmacological assays should be organized into clear and concise tables to facilitate comparison between the different this compound derivatives.
Table 1: Neuroprotective Effects of this compound Derivatives on SH-SY5Y Cells
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Control | - | 100 ± 5.2 |
| Neurotoxin | [X] | 50 ± 4.5 |
| This compound | 10 | 75 ± 6.1 |
| Derivative A | 10 | 85 ± 5.8 |
| Derivative B | 10 | 92 ± 4.9 |
Table 2: Anti-inflammatory Effects of this compound Derivatives on RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of NO (Mean ± SD) | % Inhibition of TNF-α (Mean ± SD) |
| This compound | 10 | 45 ± 3.8 | 55 ± 4.2 |
| Derivative C | 10 | 60 ± 5.1 | 70 ± 5.5 |
| Derivative D | 10 | 75 ± 6.3 | 85 ± 6.9 |
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its derivatives, as well as a typical experimental workflow.
Caption: Experimental workflow for synthesis and testing.
References
- 1. This compound | C17H26O10 | CID 87691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Loganin possesses neuroprotective properties, restores SMN protein and activates protein synthesis positive regulator Akt/mTOR in experimental models of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: (-)-Loganin as a Substrate for Secologanin Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Loganin is a key iridoid glycoside that serves as the direct precursor to secologanin, a critical building block in the biosynthesis of therapeutically important terpenoid indole alkaloids (TIAs), such as vincristine and vinblastine. The conversion of loganin to secologanin is catalyzed by secologanin synthase (SLS), a cytochrome P450-dependent monooxygenase (EC 1.14.19.62).[1][2] This enzyme facilitates the oxidative cleavage of the cyclopentane ring of loganin, a crucial step that is often considered a bottleneck in the overall TIA pathway.[3] Understanding the kinetics and optimizing the enzymatic conversion of loganin are vital for metabolic engineering efforts aimed at enhancing the production of valuable alkaloids in heterologous systems like yeast and plants.[4]
These notes provide detailed protocols for the heterologous expression of secologanin synthase, the preparation of active microsomal fractions, and the execution of enzyme assays to characterize the conversion of this compound to secologanin.
Biosynthetic Pathway: From Loganin to Strictosidine
Secologanin synthase (SLS) is a key enzyme in the iridoid pathway, which ultimately provides the terpenoid precursor for TIA biosynthesis.[5] Following the methylation of loganic acid to form loganin by loganic acid O-methyltransferase (LAMT), SLS catalyzes the ring-opening reaction.[6][7] The resulting secologanin is then condensed with tryptamine by strictosidine synthase (STR) to form strictosidine, the universal precursor for thousands of MIAs.[6]
References
- 1. Secologanin synthase - Wikipedia [en.wikipedia.org]
- 2. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secologanin - Wikipedia [en.wikipedia.org]
- 6. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: High-Speed Counter-Current Chromatography for (-)-Loganin Purification
Introduction
(-)-Loganin is an iridoid glycoside with a range of pharmacological activities, including anti-inflammatory, neuroprotective, and hypoglycemic effects. Its purification from natural sources, such as the fruits of Cornus officinalis (Fructus Corni), is crucial for further research and drug development. High-speed counter-current chromatography (HSCCC) offers a robust and efficient liquid-liquid partitioning method for the preparative isolation of this compound, eliminating the need for solid stationary phases and reducing the risk of sample adsorption and degradation.
These application notes provide a detailed overview and protocols for the purification of this compound using HSCCC, tailored for researchers, scientists, and professionals in drug development.
Data Presentation: Comparison of HSCCC Protocols
Two effective HSCCC methods for the purification of this compound from Fructus Corni are summarized below. These protocols offer different solvent systems and operational parameters, allowing researchers to select the most suitable method based on available equipment and specific experimental goals.
| Parameter | Protocol 1 | Protocol 2 |
| Source Material | Crude extract of Fructus Corni pre-treated with macroporous resin | Crude extract of Fructus Corni |
| Sample Load | 50 mg of pre-treated sample | 100 mg of crude extract |
| Solvent System | n-butanol-methanol-1% acetic acid water (4:1:6, v/v/v) | Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v) |
| Stationary Phase | Upper phase | Upper phase |
| Mobile Phase | Lower phase | Lower phase |
| Revolution Speed | Not specified | 850 rpm[1][2] |
| Flow Rate | Not specified | 1.5 mL/min[1] |
| Yield of this compound | 11.5 mg[3][4] | 10.2 mg[1][2][5] |
| Purity of this compound | 98.6%[3][4] | 94.2%[1][2][5] |
| Separation Time | Not specified | Less than 3 hours[1][2] |
Experimental Protocols
Protocol 1: Purification of this compound using a Butanol-Methanol-Acetic Acid-Water System
This protocol involves a preliminary enrichment step using macroporous resin chromatography followed by HSCCC purification.
1. Sample Preparation: Crude Extraction and Macroporous Resin Enrichment [3][4]
-
Extraction: Perform ultrasonic extraction of Fructus Corni with 50% methanol.
-
Enrichment: Subject the crude extract to a macroporous resin column. Elute the column with 15% and 40% ethanol, respectively. The 40% ethanol fraction is collected and used for HSCCC separation.
2. HSCCC Instrumentation and Solvent System Preparation
-
Apparatus: A high-speed counter-current chromatograph (e.g., TBE-300A).
-
Solvent System: Prepare a two-phase solvent system of n-butanol-methanol-1% acetic acid water at a volume ratio of 4:1:6.
-
Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. Degas both phases by sonication before use.
-
Column Filling: Fill the entire HSCCC column with the upper phase as the stationary phase.
-
Rotation: Set the apparatus to the desired revolution speed.
-
Sample Injection: Dissolve 50 mg of the enriched sample in a suitable volume of the biphasic solvent mixture and inject it into the column.
-
Elution: Pump the lower phase as the mobile phase at a constant flow rate.
-
Detection and Fraction Collection: Monitor the effluent and collect fractions corresponding to the this compound peak.
-
Analysis: Analyze the collected fractions by HPLC to determine the purity of this compound.
Protocol 2: Direct Purification of this compound using a Dichloromethane-Methanol-Butanol-Water-Acetic Acid System
This protocol allows for the direct purification of this compound from a crude extract in a single HSCCC step.
1. Sample Preparation: Crude Extraction
-
Prepare a crude extract of Fructus Corni using a suitable extraction method.
2. HSCCC Instrumentation and Solvent System Preparation
-
Apparatus: A high-speed counter-current chromatograph (e.g., Model TBE300A).
-
Solvent System: Prepare a two-phase solvent system of dichloromethane–methanol–n-butanol–water–acetic acid at a volume ratio of 5:5:3:4:0.1.[1][2][5]
-
Equilibration: Mix the solvents thoroughly in a separatory funnel, allow them to equilibrate at room temperature overnight, and separate the two phases. Degas both phases by sonication for 30 minutes prior to use.[1]
-
Column Filling: Completely fill the multilayer coil column with the upper phase, which will serve as the stationary phase.
-
Rotation: Rotate the apparatus at 850 rpm.
-
Sample Injection: Dissolve 100 mg of the crude extract in a mixture of 5 mL of the upper phase and 5 mL of the lower phase. Inject the sample solution into the column.
-
Elution: Pump the lower mobile phase into the head of the column at a flow rate of 1.5 mL/min.
-
Detection and Fraction Collection: Monitor the effluent and collect fractions containing the target compound.
-
Analysis: Determine the purity of the isolated this compound using HPLC and confirm its structure using ESI-MS, ¹H NMR, and ¹³C NMR.[1][2][5]
Visualizations
Caption: Workflow for this compound purification using HSCCC with a preliminary enrichment step.
Caption: Direct one-step HSCCC purification workflow for this compound from a crude extract.
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of (-)-Loganin in Herbal Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of (-)-Loganin, a key iridoid glycoside with various pharmacological activities, in herbal preparations. The protocols described herein are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the quantification of Loganin in various herbal matrices due to its accuracy and reproducibility.[1]
Application Note:
This method is suitable for the routine quality control of raw herbal materials and finished products containing Loganin. The described protocol offers a reliable approach for the separation and quantification of Loganin from other components in the extract.
Experimental Protocol:
a) Sample Preparation (Hot Solvent Extraction):
-
Weigh 1 g of the powdered herbal material and place it in a Soxhlet apparatus.
-
Add a sufficient volume of methanol to ensure a solvent-to-drug ratio of 10:1 (v/w).
-
Perform continuous hot solvent extraction for 2 hours at 50°C.[2]
-
Evaporate the solvent from the extract to obtain a residue.
-
Accurately weigh 10 mg of the residue and dissolve it in 10 mL of HPLC-grade methanol.[2]
-
Filter the solution through a 0.2 µm membrane filter prior to injection.[2]
b) Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with a UV detector |
| Column | C18 column (e.g., Welchrom C18, 4.6 mm × 250 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile:Water (12:88, v/v)[3] or Acetonitrile:Water with 0.5% Ortho-phosphoric acid (16:84, v/v)[2] |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection Wavelength | 236 nm[2] or 240 nm[3][4] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient or 22°C[5] |
c) Method Validation Parameters:
| Parameter | Result | Reference |
| Linearity Range | 1.90 - 22.8 µg/mL | [5] |
| 25 - 200 µg/mL | [2] | |
| Correlation Coefficient (r) | 0.9997 | [5] |
| Average Recovery | 97.0% | [3] |
| 98.8% | [4] | |
| 99.79% | [5] | |
| Relative Standard Deviation (RSD) | 1.4% | [3] |
| 2.0% | [4] | |
| 0.44% | [5] |
Experimental Workflow:
HPLC Analysis Workflow for Loganin.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of Loganin in complex matrices and for pharmacokinetic studies.[6]
Application Note:
This method is highly suitable for the determination of Loganin in biological samples (e.g., plasma, tissues) and for the analysis of trace levels of Loganin in herbal preparations. The use of Multiple Reaction Monitoring (MRM) mode ensures high specificity and accurate quantification.[6]
Experimental Protocol:
a) Sample Preparation (Acetonitrile Precipitation for Plasma):
-
Take a 100 µL aliquot of the plasma sample.
-
Add an internal standard (e.g., chloramphenicol).[6]
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the UPLC-MS/MS system.
b) Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Instrument | UPLC system coupled with a triple quadrupole mass spectrometer |
| Column | ACQUITY UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm)[6] |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) |
| Flow Rate | Optimized for the UPLC system |
| Ionization Mode | Electrospray Ionization (ESI) in negative or positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
c) Method Validation Parameters:
| Parameter | Result | Reference |
| Linearity | Good linearity with R² > 0.99 | [6] |
| Precision and Accuracy | Method demonstrated to be accurate and reliable | [6] |
Experimental Workflow:
UPLC-MS/MS Analysis Workflow.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a simple, rapid, and cost-effective technique for the quantification of Loganin, suitable for screening a large number of samples.
Application Note:
This HPTLC method can be used for the quality control and standardization of herbal raw materials and formulations. It allows for the simultaneous analysis of multiple samples, increasing throughput.
Experimental Protocol:
a) Sample and Standard Preparation:
-
Prepare a stock solution of Loganin standard in HPLC-grade methanol (1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution to obtain concentrations in the desired range (e.g., 100-500 ng/band).
-
Prepare the sample extract as described in the HPLC sample preparation section and dilute appropriately with methanol.
b) Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPTLC system with a sample applicator and densitometric scanner |
| Stationary Phase | TLC aluminum plates pre-coated with Silica Gel 60 F254 |
| Mobile Phase | Chloroform:Methanol (2:8, v/v) |
| Application Volume | 5 µL |
| Development | Ascending development in a twin-trough chamber pre-saturated with the mobile phase. |
| Densitometric Scanning | At 279 nm |
c) Method Validation Parameters:
| Parameter | Result | Reference |
| Linearity Range | 100 - 500 ng/band | |
| Correlation Coefficient (r²) | 0.943 | |
| Limit of Detection (LOD) | 29.9 ng/band | |
| Limit of Quantification (LOQ) | 90.6 ng/band | |
| Recovery | 98 - 102% | |
| Precision (RSD) | < 2% |
Experimental Workflow:
HPTLC Analysis Workflow for Loganin.
Loganin's Anti-inflammatory Signaling Pathway
Loganin has been shown to exert anti-inflammatory effects by modulating various signaling pathways. One key pathway is the Nrf2/HO-1 signaling pathway.[3][4]
Application Note:
Understanding the mechanism of action of Loganin is crucial for drug development and for establishing its therapeutic potential. The Nrf2/HO-1 pathway is a significant target for anti-inflammatory and antioxidant interventions.
Signaling Pathway Diagram:
Loganin's action on Nrf2/HO-1 pathway.
These protocols and application notes are intended to serve as a guide for researchers. Method optimization and validation are recommended for specific herbal matrices and analytical instrumentation.
References
- 1. Loganin inhibits macrophage M1 polarization and modulates sirt1/NF-κB signaling pathway to attenuate ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages [jstage.jst.go.jp]
- 3. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. Loganin Inhibits Angiotensin II–Induced Cardiac Hypertrophy Through the JAK2/STAT3 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of (-)-Loganin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming common challenges encountered during the total synthesis of (-)-Loganin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Stereochemical Control
Question: How can I establish the correct stereochemistry at the multiple chiral centers of the cyclopentane ring?
Answer: Achieving the desired stereochemistry in the cyclopentane core of this compound is a primary challenge. A well-established method involves an asymmetric hydroboration of a prochiral cyclopentadiene derivative.
-
Recommended Approach: Asymmetric hydroboration of 5-methyl-cyclopentadiene with a chiral borane reagent is a key step to set the initial stereocenters.
-
Troubleshooting Poor Enantioselectivity:
-
Reagent Purity: Ensure the chiral borane, such as (+)- or (-)-di-3-pinanylborane, is of high purity. Impurities can significantly decrease the enantiomeric excess (ee). An asymmetric synthesis has been reported to achieve at least 98% optical purity.[1]
-
Temperature Control: Maintain strict temperature control during the hydroboration reaction. Deviations from the optimal temperature can lead to a reduction in stereoselectivity.
-
Solvent Effects: The choice of solvent can influence the transition state of the reaction. Anhydrous, high-purity solvents are essential.
-
Question: I am struggling with obtaining the correct configuration at the carbinol carbon after a reduction or addition step. What should I do?
Answer: It is not uncommon for a stereospecific reaction to yield an intermediate with an undesired configuration at one center. In such cases, a planned inversion of stereochemistry is necessary.
-
Inversion Strategy: A common method to invert the configuration of a secondary alcohol is through a Mitsunobu reaction. This involves activating the hydroxyl group and displacing it with a nucleophile (e.g., a carboxylate) in an S(_N)2 fashion, which proceeds with inversion of configuration. Subsequent hydrolysis of the resulting ester reveals the inverted alcohol.
Construction of the Cyclopentapyran Ring System
Question: What is a reliable strategy for constructing the cis-fused bicyclic core of this compound?
Answer: The formation of the cyclopentapyran ring system with the correct cis-fusion is a significant hurdle. A successful and ingenious approach involves a photochemical cycloaddition followed by a retro-aldol cleavage.[1]
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Key Strategy: A [2+2] photochemical cycloaddition between a cyclopentene derivative and a suitable ketene equivalent can generate a strained cyclobutane ring.[1] This intermediate is designed to favor the formation of the cis-fused bicyclic system.[1] The desired cis ring fusion can be further ensured through the use of a temporary bridge in the intermediate.[1]
-
Troubleshooting Low Yields in Photochemical Cycloaddition:
-
Wavelength and Reaction Time: Optimize the wavelength of the UV light source and the irradiation time. Over-irradiation can lead to product decomposition.
-
Concentration: The concentration of the reactants can be critical. High concentrations may favor intermolecular side reactions, while very low concentrations can slow down the desired intramolecular reaction.
-
Degassing: Ensure the solvent is thoroughly degassed before starting the photoreaction to prevent quenching of the excited state by oxygen.
-
Question: The retro-aldol cleavage of my cyclobutane intermediate is not proceeding as expected. What are some common issues?
Answer: The retro-aldol cleavage is a crucial step to reveal the desired cyclopentane with the correct substitution pattern.[1]
-
Reaction Conditions: This reaction is typically base-catalyzed. The choice of base and solvent system is critical. Experiment with different bases (e.g., NaOMe, K(_2)CO(_3)) and solvent polarities.
-
Substrate Purity: Ensure the cyclobutane intermediate is pure. Impurities from the photochemical step can interfere with the retro-aldol reaction.
-
Side Reactions: Undesired side reactions, such as epimerization, can occur under basic conditions. Careful monitoring of the reaction progress and temperature control is essential.
Protecting Group Strategy
Question: What is a suitable protecting group strategy for the multiple hydroxyl groups and the carboxylic acid in the synthesis of this compound?
Answer: A robust and orthogonal protecting group strategy is essential for a successful total synthesis. The choice of protecting groups must be compatible with the planned reaction conditions.
-
Hydroxyl Groups:
-
Primary Alcohol (on the glucose moiety): A sterically hindered silyl ether, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), is a good choice for selectively protecting the primary hydroxyl group of the glucose unit. These are generally stable to a wide range of conditions but can be removed with fluoride sources (e.g., TBAF).
-
Secondary Alcohols (on glucose and the aglycone): Acetyl (Ac) or benzoyl (Bz) groups are commonly used to protect the remaining hydroxyls on the glucose moiety. These are stable to acidic and neutral conditions and are typically removed under basic conditions (e.g., NaOMe in MeOH). For the aglycone hydroxyl, a benzyl (Bn) ether can be employed, which is stable to both acidic and basic conditions and can be removed by hydrogenolysis.
-
-
Carboxylic Acid: The carboxylic acid is often carried through the synthesis as a methyl ester, which is relatively stable. It can be hydrolyzed to the free acid in the final steps using conditions such as lithium hydroxide (LiOH) in a THF/water mixture.
Question: I am experiencing premature deprotection or migration of my protecting groups. How can I avoid this?
Answer: This indicates that the chosen protecting groups are not stable to the reaction conditions.
-
Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy, where each class of protecting group can be removed under specific conditions without affecting the others.[2] For example, using a silyl ether (removed by fluoride), an acetate (removed by base), and a benzyl ether (removed by hydrogenolysis) in the same molecule allows for selective deprotection.
-
Review Reaction Conditions: Carefully review the pH and temperature of your reaction and workup steps. For instance, silyl ethers can be labile to strongly acidic conditions.
Glycosylation
Question: The final glycosylation step to couple the aglycone with the glucose derivative is giving low yields and a mixture of anomers. How can I improve this?
Answer: The glycosylation step is notoriously challenging and requires careful optimization. The goal is to form the β-glycosidic bond stereoselectively.
-
Glycosyl Donor and Acceptor: The choice of the glycosyl donor is critical. A common and effective donor is a trichloroacetimidate-activated glucose derivative. The aglycone serves as the glycosyl acceptor.
-
Promoter: A Lewis acid promoter, such as boron trifluoride etherate (BF(_3)(\cdot)OEt(_2)) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), is required to activate the glycosyl donor.
-
Stereocontrol: To favor the formation of the β-anomer, a participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position of the glucose donor is often used. This group can form a transient cyclic intermediate that blocks the α-face of the anomeric carbon, directing the aglycone to attack from the β-face.
-
Troubleshooting:
-
Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity.
-
Stoichiometry: Vary the stoichiometry of the glycosyl donor, acceptor, and promoter to find the optimal conditions.
-
Quantitative Data Summary
While a comprehensive side-by-side comparison of yields for all published total syntheses of this compound is beyond the scope of this guide, the following table summarizes the reported efficiency of a key stereochemical control step.
| Step | Reagent/Method | Reported Efficiency | Reference |
| Asymmetric Hydroboration | (+)- or (-)-di-3-pinanylborane on 5-methyl-cyclopentadiene | >98% optical purity | [1] |
Key Experimental Protocols
Asymmetric Hydroboration of 5-Methyl-Cyclopentadiene
This protocol is a representative procedure for establishing the initial stereochemistry in the cyclopentane core.
-
Preparation of the Chiral Borane: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (+)-α-pinene (2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add a solution of borane-dimethyl sulfide complex (BH(_3)(\cdot)SMe(_2)) (1.0 eq.) dropwise while maintaining the temperature at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours to form the di-3-pinanylborane reagent.
-
Hydroboration: Cool the freshly prepared di-3-pinanylborane solution to -25 °C. Add a pre-cooled solution of freshly cracked 5-methyl-cyclopentadiene (1.0 eq.) in anhydrous THF dropwise over 1 hour. Stir the reaction mixture at -25 °C for an additional 4 hours.
-
Oxidation: Slowly add water to quench any unreacted borane. Then, add a 3M aqueous solution of sodium hydroxide (NaOH) followed by the slow, dropwise addition of 30% hydrogen peroxide (H(_2)O(_2)), ensuring the internal temperature does not exceed 40 °C.
-
Workup and Purification: After the oxidation is complete (as indicated by TLC), extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography on silica gel to yield the desired chiral alcohol.
Visualizations
Retrosynthetic Analysis of this compound
References
Technical Support Center: Maximizing (-)-Loganin Yield from Cornus officinalis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of (-)-Loganin from Cornus officinalis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound during extraction?
A1: The primary factors affecting this compound yield are the extraction solvent concentration (specifically ethanol), extraction time, and the maturation stage of the Cornus officinalis fruits.[1][2][3] Extraction temperature has been shown to have a relatively minor effect compared to solvent concentration and time.[1][2][3]
Q2: What is the optimal solvent for extracting this compound?
A2: Studies have indicated that an ethanol-water mixture is effective. One study using response surface methodology identified an optimal ethanol concentration of 32.0% for maximizing Loganin yield.[1][2][3] Another study found that 100% methanol using reflux extraction provided the highest efficiency for extracting Loganin along with other active constituents.[4]
Q3: How does the maturation stage of Cornus officinalis fruits affect Loganin content?
A3: The Loganin content is significantly higher in unripe fruits compared to ripe fruits.[1][2][3] As the fruit matures, the concentration of Loganin decreases. For maximal yield, it is recommended to use unripe fruits.[1][2]
Q4: What is a recommended analytical method for quantifying this compound in my extracts?
A4: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a commonly used and effective method for the simultaneous determination and quantification of Loganin and other iridoid glycosides in Cornus officinalis extracts.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Suboptimal Extraction Solvent: The ethanol concentration in your solvent may be too high or too low. | Optimize the ethanol concentration. A study suggests an optimal concentration of 32.0% ethanol in water.[1][2][3] You may need to perform a small-scale optimization study for your specific plant material. |
| Inappropriate Extraction Time: The extraction duration may be too short to effectively extract the compound or too long, potentially leading to degradation. | An optimized extraction time of approximately 46.7 minutes has been reported.[1][2][3] Experiment with different extraction times to find the optimum for your setup. | |
| Fruit Maturity: You may be using ripe or overly mature Cornus officinalis fruits. | Use unripe fruits for extraction, as they have a higher Loganin content.[1][2][3] | |
| Inefficient Extraction Method: The chosen extraction method (e.g., simple maceration) may not be efficient enough. | Consider more advanced extraction techniques such as ultrasonic-assisted extraction or reflux extraction, which have been shown to be effective.[4][6] | |
| Inconsistent Results | Variability in Plant Material: There can be natural variations in Loganin content based on the source, cultivation, and post-harvest processing of the Cornus officinalis fruits. | Ensure you are using a consistent source of plant material. If possible, have the raw material authenticated and analyzed for its initial Loganin content. |
| Inaccurate Quantification: Issues with your analytical method (e.g., HPLC) can lead to inconsistent readings. | Calibrate your HPLC system regularly. Use a validated method with a proper standard curve for Loganin. Ensure proper sample preparation and filtration before injection. | |
| Presence of Impurities in the Extract | Non-selective Extraction: The solvent system may be co-extracting a large number of other compounds. | Employ a multi-step purification process after the initial extraction. This can include liquid-liquid partitioning, column chromatography (e.g., silica gel, Sephadex), or preparative HPLC. |
Experimental Protocols
Optimized Ethanol-Water Extraction Protocol
This protocol is based on the response surface methodology optimization for maximizing this compound yield.[1][2][3]
-
Material Preparation: Use dried, unripe Cornus officinalis fruits. Grind the fruits into a fine powder.
-
Extraction Solvent: Prepare a 32.0% (v/v) solution of ethanol in deionized water.
-
Extraction Process:
-
Mix the powdered fruit material with the extraction solvent. A solid-to-liquid ratio of 1:30 (g/mL) has been used in some studies.[6]
-
Maintain the extraction temperature at 46.2 °C.
-
Continuously stir the mixture for 46.7 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture through an appropriate filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting aqueous extract can be used for further purification or analysis.
-
Reflux Extraction with Methanol Protocol
This protocol is suitable for efficient extraction of Loganin and other active compounds.[4]
-
Material Preparation: Use dried and powdered Cornus officinalis fruits.
-
Extraction Solvent: Use 100% methanol.
-
Extraction Process:
-
Place the powdered fruit material in a round-bottom flask.
-
Add the methanol to the flask.
-
Set up a reflux apparatus and heat the mixture to the boiling point of methanol.
-
Conduct the reflux extraction for 2 hours.
-
-
Filtration and Concentration:
-
After cooling, filter the mixture to separate the extract.
-
Concentrate the methanol extract using a rotary evaporator.
-
Quantitative Data Summary
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield of this compound | Reference |
| Optimized Solvent Extraction | 32.0% Ethanol | 46.2 | 46.7 | 10.4 µg/mg dried fruit | [1][2][3] |
| Ultrasonic-Assisted | 55% Ethanol | 40 | 25 | 1.513% of extract | [6] |
| Reflux Extraction | 100% Methanol | Boiling point | 120 | Not explicitly quantified in µg/mg, but deemed most efficient | [4] |
| Fruit Maturation Stage | This compound Content | Reference |
| Unripe Fruits | 18.0 µg/mg extract | [1][2][3] |
| Ripe Fruits | 13.3 µg/mg extract | [1][2][3] |
Visualizations
Experimental Workflow for Loganin Extraction and Analysis
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Variation of loganin content in Cornus officinalis fruits at different extraction conditions and maturation stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cornus mas and Cornus officinalis—A Comparison of Antioxidant and Immunomodulatory Activities of Standardized Fruit Extracts in Human Neutrophils and Caco-2 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hnnykx.org.cn [hnnykx.org.cn]
Technical Support Center: (-)-Loganin Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of (-)-Loganin in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability in aqueous solutions a concern for researchers?
This compound is an iridoid glycoside, a class of monoterpenoids found in various plants. It is a subject of interest in pharmacological research due to its potential biological activities, including neuroprotective and anti-inflammatory effects[1][2]. The stability of this compound in aqueous solutions is a critical concern because it is susceptible to degradation. This instability can lead to a decrease in the concentration of the active compound during experiments, resulting in inaccurate and unreliable data. Furthermore, the formation of degradation products could potentially interfere with the experimental results.
2. What are the primary factors influencing the stability of this compound in aqueous solutions?
The stability of iridoid glycosides like this compound is significantly affected by several factors:
-
pH: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of the ester and glycosidic bonds within the this compound molecule[3][4].
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions[5].
-
Light Exposure: Similar to many complex organic molecules, exposure to light, particularly UV radiation, can induce photodegradation.
3. What are the potential degradation pathways for this compound in aqueous solutions?
Based on its chemical structure, which includes an ester and a glycosidic bond, the primary degradation pathway for this compound in aqueous solutions is hydrolysis.
-
Acid-catalyzed hydrolysis: Under acidic conditions, the glycosidic bond is susceptible to cleavage, releasing the sugar moiety and the aglycone. The ester group can also be hydrolyzed.
-
Base-catalyzed hydrolysis (Saponification): In alkaline conditions, the ester group is readily hydrolyzed to form a carboxylate salt and an alcohol[2]. The glycosidic linkage may also be affected.
4. How can I monitor the stability of my this compound solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound solutions. This technique allows for the separation and quantification of the intact this compound from its degradation products, providing a clear picture of the compound's stability over time under specific conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in aqueous solutions.
Issue 1: Rapid Loss of this compound Potency in Experiments
Question: I am observing a significant decrease in the biological effect of my this compound solution shortly after preparation. What could be the cause?
Answer: This issue is likely due to the degradation of this compound in your experimental solution. To troubleshoot this, consider the following:
-
pH of the Medium: Verify the pH of your solvent or buffer. This compound is most stable in a neutral to slightly acidic environment. If your medium is too acidic or alkaline, it will accelerate hydrolysis.
-
Working Temperature: High temperatures will increase the degradation rate. Prepare solutions fresh before use and keep them cooled on ice if the experiment allows. For storage, always use low temperatures (-20°C or -80°C).
-
Light Exposure: Protect your solutions from light by using amber vials or by wrapping the containers with aluminum foil.
Caption: A logical workflow for troubleshooting the degradation of this compound in aqueous solutions.
Issue 2: Inconsistent and Irreproducible Experimental Results
Question: My experimental results with this compound are highly variable between different batches of solutions and even within the same day. How can I improve reproducibility?
Answer: Inconsistent results are often a direct consequence of compound instability. To ensure reproducibility:
-
Prepare Fresh Solutions: The best practice is to prepare a fresh solution of this compound for each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Use a Validated Stock Solution Protocol: If you need to use a stock solution, dissolve this compound in a suitable, non-aqueous solvent like DMSO at a high concentration, aliquot it into single-use vials, and store it at -80°C. This minimizes freeze-thaw cycles and exposure to aqueous environments until the final dilution into your experimental medium.
-
Perform a Stability Check: If you suspect instability under your specific experimental conditions, perform a preliminary stability study using HPLC to determine the degradation rate.
Data Presentation
The following tables provide a template for presenting stability data for this compound. Note: The data presented here is hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 37°C
| pH | Time (hours) | This compound Concentration (% of Initial) |
| 3.0 | 0 | 100 |
| 4 | 90 | |
| 8 | 82 | |
| 24 | 65 | |
| 5.0 | 0 | 100 |
| 4 | 98 | |
| 8 | 95 | |
| 24 | 88 | |
| 7.4 | 0 | 100 |
| 4 | 99 | |
| 8 | 97 | |
| 24 | 91 | |
| 9.0 | 0 | 100 |
| 4 | 85 | |
| 8 | 70 | |
| 24 | 40 |
Table 2: Effect of Temperature on this compound Stability in Aqueous Solution at pH 7.4
| Temperature | Time (hours) | This compound Concentration (% of Initial) |
| 4°C | 0 | 100 |
| 24 | 99 | |
| 48 | 98 | |
| 25°C (Room Temp) | 0 | 100 |
| 24 | 94 | |
| 48 | 88 | |
| 37°C | 0 | 100 |
| 24 | 91 | |
| 48 | 82 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to quantify this compound and its degradation products.
1. Objective: To develop and validate an HPLC method capable of separating this compound from all potential degradation products.
2. Materials and Equipment:
-
HPLC system with a UV/Vis or PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Purified water (HPLC grade)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a solution of this compound.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
5. Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
References
- 1. Kinetics of non-catalyzed hydrolysis of tannin in high temperature liquid water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. caronscientific.com [caronscientific.com]
Technical Support Center: Optimization of HPLC-UV for (-)-Loganin
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the successful detection and quantification of (-)-Loganin using HPLC-UV.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for this compound analysis? A1: A reversed-phase C18 column is the most common and effective choice for separating this compound.[1][2] Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size, which provides good resolution and efficiency.[1]
Q2: What is the optimal UV detection wavelength (λmax) for this compound? A2: The optimal UV detection wavelength for this compound is between 236 nm and 240 nm.[1][2] Studies of related iridoid glycosides confirm strong absorbance in this near-UV range.[3] It is always recommended to verify the λmax by running a UV spectrum of a Loganin standard in your mobile phase.
Q3: What mobile phase composition is typically used? A3: A common mobile phase is a mixture of acetonitrile or methanol with water.[1][2] The aqueous portion is often acidified with 0.1% to 0.5% phosphoric acid or formic acid to improve peak shape by suppressing the ionization of silanol groups on the column packing.[1][2][4] An example isocratic mobile phase is Acetonitrile:Water (16:84) containing 0.5% orthophosphoric acid.[2]
Q4: How should standards and samples be prepared for analysis? A4: A stock solution of this compound standard should be prepared in HPLC-grade methanol at a concentration of 1 mg/mL and then diluted to create a calibration curve (e.g., 25-200 µg/mL).[2] For plant extracts, a methanolic extraction is common, after which the dried residue is redissolved in methanol or the initial mobile phase.[2] All solutions must be filtered through a 0.2 µm or 0.45 µm syringe filter before injection to prevent system clogs.[1][2]
Troubleshooting Guide
This section addresses specific chromatographic issues you may encounter.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Why is my Loganin peak tailing?
-
Possible Cause 1: Secondary Silanol Interactions. Residual silanol groups on the C18 column packing can interact with the analyte, causing tailing.
-
Solution: Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase to suppress silanol activity.[1]
-
-
Possible Cause 2: Column Contamination or Wear. The column inlet frit may be blocked, or the stationary phase may be degraded.
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Possible Cause 3: Extra-Column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Solution: Use shorter, narrower internal diameter PEEK tubing (e.g., 0.005 inches) to connect the components.[5]
-
-
-
Why is my Loganin peak fronting?
-
Possible Cause: Sample Overload. Injecting too high a concentration of the analyte can saturate the column.
-
Solution: Dilute the sample or decrease the injection volume.[7]
-
-
Possible Cause: Incompatible Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to distort.
-
Solution: Whenever possible, dissolve the standard and sample in the initial mobile phase.
-
-
Problem 2: Unstable or Drifting Baseline
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What causes baseline noise or drift in my chromatogram?
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Possible Cause 1: Mobile Phase Issues. The mobile phase may be poorly mixed, not degassed, or contaminated.
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Possible Cause 2: System Contamination. The detector flow cell or column may be contaminated.
-
Solution: Flush the system and flow cell with a strong, miscible solvent like isopropanol or methanol.[7]
-
-
Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect the refractive index of the mobile phase and detector performance.
-
Solution: Use a thermostatted column oven to maintain a stable temperature for the column and pre-heat the mobile phase.[5]
-
-
Possible Cause 4: Detector Lamp Failure. The UV detector lamp may be nearing the end of its life, causing inconsistent energy output.
-
Solution: Check the lamp energy. If it is low, replace the lamp.[5]
-
-
Problem 3: Inconsistent Retention Times
-
Why is the retention time for Loganin shifting between injections?
-
Possible Cause 1: Inadequate Column Equilibration. The column may not have reached equilibrium with the mobile phase before injection.
-
Solution: Increase the column equilibration time between runs until stable retention times are achieved (typically 10-15 column volumes).[5]
-
-
Possible Cause 2: Pump or Flow Rate Issues. Air bubbles in the pump head or leaks in the system can cause flow rate fluctuations.
-
Possible Cause 3: Mobile Phase Composition Change. Evaporation of the organic solvent or improper mixing can alter the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[5]
-
-
Experimental Protocols & Data
Detailed HPLC-UV Protocol for this compound
This protocol provides a robust starting point for method development.
-
Instrumentation & Reagents
-
HPLC system with UV/Vis or DAD detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Orthophosphoric acid or formic acid.
-
This compound reference standard.
-
-
Standard Preparation
-
Sample Preparation (from Plant Material)
-
Perform a Soxhlet extraction on the dried plant material using methanol for approximately 2-6 hours.[2]
-
Evaporate the solvent to obtain a dry residue.
-
Accurately weigh 10 mg of the residue and dissolve it in 10 mL of HPLC-grade methanol.[2]
-
Filter the solution through a 0.2 µm membrane filter prior to injection.[2]
-
-
Chromatographic Conditions
-
The following table summarizes the recommended starting parameters.
-
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (16:84, v/v) with 0.5% Phosphoric Acid[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 - 20 µL[1][2] |
| Column Temperature | 30-35 °C (or ambient)[1] |
| Detection Wavelength | 236 nm[2] |
Method Validation Parameters
The following table presents typical performance characteristics for a validated HPLC-UV method. These values should be established and verified within your own laboratory.
| Parameter | Typical Value/Range | Description |
| Linearity (r²) | ≥ 0.999 | Correlation coefficient for the calibration curve over the specified range.[8] |
| Precision (%RSD) | < 2% | Relative Standard Deviation for repeat injections (intra- and inter-day).[9] |
| Accuracy (% Recovery) | 98 - 102% | The percentage of analyte recovered from a spiked matrix sample.[8] |
| Limit of Detection (LOD) | Analyte-specific | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Analyte-specific | The lowest concentration of analyte that can be accurately and precisely quantified. |
Visualized Workflows
HPLC Analysis Workflow
The following diagram illustrates the standard workflow for analyzing this compound from sample preparation to final data analysis.
Caption: General workflow for the HPLC-UV analysis of this compound.
Troubleshooting Peak Tailing
This decision tree provides a logical path to diagnose and solve issues related to chromatographic peak tailing.
Caption: Decision tree for troubleshooting this compound peak tailing.
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpjournal.com [ijpjournal.com]
- 3. Physicochemical Characterization of the Loganic Acid–IR, Raman, UV-Vis and Luminescence Spectra Analyzed in Terms of Quantum Chemical DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. realab.ua [realab.ua]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
Overcoming low solubility of (-)-Loganin in specific solvents
Welcome to the technical support center for (-)-Loganin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in various experimental setups.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: this compound powder is not dissolving in the chosen solvent.
-
Possible Cause: The selected solvent has low dissolving power for this compound.
-
Solution:
-
Verify Solvent Selection: Consult the solubility data table below to ensure you are using an appropriate solvent. For aqueous solutions, this compound is highly soluble in water and PBS (pH 7.2)[1]. For organic solvents, DMSO and DMF are effective, while solubility is lower in ethanol and methanol[1]. It is practically insoluble in ether, ethyl acetate, acetone, and chloroform.
-
Co-solvency: If a purely organic or aqueous solvent is not suitable for your experiment, consider a co-solvent system. For instance, dissolving this compound in a small amount of DMSO before adding it to your aqueous experimental medium can be effective[2].
-
Gentle Heating: For some solvents, gentle warming (e.g., to 37°C) and sonication can aid dissolution[3]. However, avoid excessive heat, which may degrade the compound.
-
Issue 2: A precipitate forms after preparing the this compound solution.
-
Possible Cause 1: The concentration of this compound exceeds its solubility limit in the chosen solvent or at the storage temperature.
-
Solution:
-
Review Concentration: Check the solubility data to ensure the prepared concentration is not above the saturation point.
-
Storage Conditions: Store stock solutions at the recommended temperature. For DMSO stock solutions, storage at -20°C or -80°C is advised to prevent precipitation and degradation. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
-
Possible Cause 2 (for cell culture applications): Interaction with components in the cell culture medium.
-
Solution:
-
Final DMSO Concentration: When adding a DMSO stock solution to cell culture media, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid both cytotoxicity and precipitation of the compound.
-
Media Components: Highly concentrated salts or proteins in the media can sometimes lead to the precipitation of dissolved compounds. Prepare a fresh batch of media and test the solubility of this compound again. When preparing media with supplements, add each component individually and ensure complete dissolution before adding the next to prevent the formation of insoluble salts.
-
Issue 3: Inconsistent experimental results are observed.
-
Possible Cause: Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations.
-
Solution:
-
Visual Inspection: Always visually inspect your this compound solutions for any signs of precipitation before use. If precipitates are observed, try to redissolve them using the methods described above (gentle heating, sonication). If dissolution is not possible, prepare a fresh solution.
-
Fresh Stock Solutions: Prepare fresh stock solutions regularly. The stability of this compound in various solvents over long periods may vary.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. This compound is highly soluble in DMSO[1][4]. This stock can then be diluted into aqueous buffers or cell culture media to the final desired concentration.
Q2: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted into smaller volumes and stored at -20°C for short-term storage or -80°C for long-term storage. This minimizes the number of freeze-thaw cycles, which can affect the stability and solubility of the compound.
Q3: Can I dissolve this compound directly in water or PBS?
Yes, this compound is completely soluble in water and PBS (pH 7.2)[1]. This makes it suitable for direct preparation of aqueous solutions for various experiments.
Q4: What should I do if I observe precipitation when adding my DMSO stock of this compound to my aqueous experimental buffer?
This is a common issue when a compound is much less soluble in the final aqueous solution than in the DMSO stock. To mitigate this:
-
Decrease the Stock Concentration: Use a lower concentration of your DMSO stock solution.
-
Increase the Final Volume: Add the DMSO stock to a larger volume of the aqueous buffer to ensure the final DMSO concentration is low and the this compound concentration is below its solubility limit in the mixed solvent system.
-
Vortex While Adding: Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| Water | Completely Soluble | - | [1] |
| DMSO | 10 | 25.62 | [1] |
| DMF | 15 | 38.43 | [1] |
| PBS (pH 7.2) | 10 | 25.62 | [1] |
| Ethanol | Soluble | - | [1] |
| Methanol | Soluble | - | [1] |
| Ether | Practically Insoluble | - | |
| Ethyl Acetate | Practically Insoluble | - | |
| Acetone | Practically Insoluble | - | |
| Chloroform | Practically Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent Method
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Buffer: Warm the desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Dilution: While gently vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).
-
Final Mixing: Continue to mix the solution for a few seconds to ensure homogeneity. Visually inspect for any signs of precipitation before use.
Visualizations
References
- 1. Loganin | 18524-94-2 [chemicalbook.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of (-)-Loganin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of (-)-Loganin. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of this compound?
A1: The oral bioavailability of this compound is limited by two main factors:
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Poor Aqueous Solubility: Loganin's low water solubility can hinder its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Extensive First-Pass Metabolism: After absorption, Loganin undergoes significant metabolism in the intestines and liver.[1][2] Evidence suggests the involvement of cytochrome P450 enzymes in its metabolic pathways.[3][4] Additionally, Loganin is a substrate for the efflux transporters Multidrug Resistance-Associated Protein (MRP) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound back into the intestinal lumen, further reducing its net absorption.[1] Studies in rats have shown the absolute oral bioavailability of Loganin to be as low as approximately 4.87%.
Q2: What are the potential formulation strategies to improve the solubility and dissolution rate of this compound?
A2: Several formulation strategies can be employed to overcome the solubility limitations of this compound:
-
Solid Dispersions: This technique involves dispersing Loganin in an inert hydrophilic carrier at the solid state. Amorphous solid dispersions can prevent the crystallization of the drug, thereby increasing its solubility and dissolution rate.[5][6][7][8]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like Loganin within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[9][10][11][12][13]
-
Phytosomes: These are lipid-compatible molecular complexes of Loganin and phospholipids (like phosphatidylcholine). Phytosomes can improve the absorption and bioavailability of phytoconstituents.[14][15][16][17][18]
-
Nanotechnology-Based Formulations:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate Loganin, protecting it from degradation and enhancing its absorption.[19][20]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic drugs, improving their stability and bioavailability.[20][21]
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubilization and absorption of lipophilic drugs.[22][23][24][25][26]
Troubleshooting Guides
Issue 1: Low and variable oral absorption of this compound in preclinical animal studies.
Potential Cause: Poor aqueous solubility and efflux by MRP and BCRP transporters.
Proposed Solutions:
-
Develop a Solid Dispersion Formulation:
-
Rationale: To enhance the dissolution rate of Loganin.
-
Experimental Protocol: See "Key Experimental Protocols" section below.
-
-
Formulate a Cyclodextrin Inclusion Complex:
-
Rationale: To improve the aqueous solubility of Loganin.
-
Experimental Protocol: See "Key Experimental Protocols" section below.
-
-
Co-administration with Efflux Transporter Inhibitors:
Issue 2: Significant degradation of this compound observed, suggesting extensive first-pass metabolism.
Potential Cause: Metabolism by cytochrome P450 enzymes in the gut wall and liver.
Proposed Solutions:
-
Co-administration with a CYP450 Inhibitor:
-
Rationale: To reduce the metabolic breakdown of Loganin. Piperine also exhibits inhibitory effects on CYP3A4.[30]
-
Experimental Protocol: See "Key Experimental Protocols" section below for co-administration with piperine.
-
-
Develop a Nanoparticulate Delivery System (e.g., SLNs or Liposomes):
-
Prodrug Approach:
-
Rationale: To mask the metabolic sites of the Loganin molecule and improve its physicochemical properties for better absorption. The prodrug would then be converted to the active Loganin in vivo.
-
Experimental Protocol: This would involve chemical synthesis to attach a promoiety to Loganin, followed by in vitro and in vivo evaluation of the prodrug's stability, conversion rate, and pharmacokinetic profile.
-
Quantitative Data Summary
The following tables summarize the potential improvements in pharmacokinetic parameters that can be achieved with the proposed strategies, based on studies with other poorly bioavailable compounds.
Table 1: Enhancement of Bioavailability with Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Compound Example | Carrier/Key Excipients | Fold Increase in AUC (Relative Bioavailability) | Reference |
| Solid Dispersion | Linarin | PVP K30 | 3.36 | [4] |
| Magnolol | HPMCAS | 2.17 | [6] | |
| Liposomes | Polydatin | Phosphatidylcholine, Cholesterol | 2.83 | [21] |
| Rhein | Phosphatidylcholine, Cholesterol | Significantly enhanced | [20] | |
| SEDDS | Puerarin | Oleic acid, Tween 80, Propylene glycol | Significantly improved Cmax and AUC | [23] |
Table 2: Enhancement of Bioavailability with Co-administration Strategies
| Co-administered Agent | Drug Example | Mechanism of Action | Fold Increase in AUC | Reference |
| Piperine | Amoxycillin Trihydrate | Inhibition of metabolizing enzymes | Significant increase | [28] |
| Piperine | Cefotaxime Sodium | Inhibition of metabolizing enzymes | Significant increase | [28] |
| Piperine | Domperidone | Inhibition of metabolism | Significant increase | [31] |
| Piperine | Docetaxel | Inhibition of CYP3A4 and P-gp | Significant increase | [29] |
Key Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30, HPMCAS) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components in a suitable organic solvent (e.g., methanol, ethanol, or a mixture thereof) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further evaluation.
-
Characterize the solid dispersion for drug content, in vitro dissolution, and solid-state properties (e.g., using DSC, XRD, and FTIR).
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Accurately weigh this compound and a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a 1:1 molar ratio.
-
Place the cyclodextrin in a glass mortar and add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to moisten the powder.
-
Triturate the mixture to form a homogeneous paste.
-
Add the this compound powder to the paste and continue kneading for 60 minutes.
-
During kneading, add more of the water-ethanol mixture if necessary to maintain a suitable consistency.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and sieve it to obtain a uniform powder.
-
Store the inclusion complex in a desiccator.
-
Characterize the complex for complexation efficiency, solubility, and in vitro dissolution.
Protocol 3: In Vivo Pharmacokinetic Study of a Bioavailability-Enhanced this compound Formulation
-
Use healthy adult male Sprague-Dawley or Wistar rats (200-250 g).
-
Fast the animals overnight (12 hours) with free access to water before the experiment.
-
Divide the animals into groups (n=6 per group), e.g., Control (Loganin suspension), Formulation A (e.g., Loganin solid dispersion), Formulation B (e.g., Loganin with piperine).
-
Administer the respective formulations orally via gavage at a dose equivalent to, for example, 50 mg/kg of Loganin. For the co-administration group, administer piperine (e.g., 20 mg/kg) 30 minutes before Loganin.
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of Loganin in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and relative bioavailability) using appropriate software.
Visualizations
Caption: Metabolic and Efflux Pathways of this compound and Points of Inhibition.
Caption: Workflow for Enhancing this compound Bioavailability.
Caption: Inhibition of Pro-hypertrophic Signaling by this compound.[33]
References
- 1. Inhibitory Effects of Loganin on Adipogenesis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of the Intestinal Absorption Mechanism of Loganin in the Human Intestinal Caco-2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galangin/β-Cyclodextrin Inclusion Complex as a Drug-Delivery System for Improved Solubility and Biocompatibility in Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 14. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactive Compounds Formulated in Phytosomes Administered as Complementary Therapy for Metabolic Disorders [mdpi.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. jptcp.com [jptcp.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Novel nanoliposomal delivery system for polydatin: preparation, characterization, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sphinxsai.com [sphinxsai.com]
- 23. Formulation Development and Pharmacokinetics of Puerarin Self-emulsifying Drug Delivery Systems | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 24. researchgate.net [researchgate.net]
- 25. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. research.monash.edu [research.monash.edu]
- 27. researchgate.net [researchgate.net]
- 28. Effect of co-administration of piperine on pharmacokinetics of beta-lactam antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Non-linear pharmacokinetics of piperine and its herb-drug interactions with docetaxel in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. jpp.krakow.pl [jpp.krakow.pl]
- 32. Optimizing nanomedicine pharmacokinetics using physiologically based pharmacokinetics modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Loganin Inhibits Angiotensin II–Induced Cardiac Hypertrophy Through the JAK2/STAT3 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of purification protocols for high-purity (-)-Loganin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of purification protocols for high-purity (-)-Loganin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
FAQ 1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yield can be a significant issue in natural product isolation.[1] Several factors throughout the purification process could be contributing to this problem. Here’s a step-by-step troubleshooting guide:
-
Initial Extraction:
-
Incomplete Extraction: The initial solvent extraction may not be efficient. Ensure the plant material is finely powdered to maximize surface area. The choice of solvent is also critical. While methanol is commonly used, the polarity and duration of extraction should be optimized.[2] Consider using techniques like Soxhlet extraction for exhaustive extraction.[2]
-
Degradation during Extraction: this compound can be susceptible to degradation at high temperatures or in the presence of certain enzymes in the plant material.[3] Consider performing extractions at lower temperatures or using methods that minimize extraction time.
-
-
Solvent Partitioning:
-
Suboptimal Solvent System: The partitioning of this compound into the desired solvent phase (e.g., ethyl acetate) depends on the polarity of the solvents used.[2] If the yield is low, consider adjusting the solvent ratios or trying alternative solvents to improve the partitioning efficiency.
-
Emulsion Formation: Emulsions can form at the interface of the two solvent layers, trapping your compound. If this occurs, try adding a small amount of brine or centrifuging the mixture to break the emulsion.
-
-
Chromatography:
-
Irreversible Adsorption: this compound might be irreversibly binding to the stationary phase of your chromatography column. This can be a problem with highly active silica gel. Consider using a less active stationary phase or a different purification technique like High-Speed Counter-Current Chromatography (HSCCC), which avoids solid stationary phases.[3][4]
-
Co-elution with Impurities: If this compound is not separating well from other compounds, it can lead to losses in subsequent purification steps. Optimizing the mobile phase composition is crucial for better separation.
-
-
Recrystallization:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the yield is low, too much of the compound may be remaining in the mother liquor. Try a different solvent or a solvent mixture.
-
Using Too Much Solvent: Using an excessive amount of solvent for recrystallization will result in a significant portion of your product remaining dissolved even after cooling.[5] Use the minimum amount of hot solvent required to dissolve your crude product.
-
FAQ 2: The purity of my isolated this compound is below 98%. How can I remove the remaining impurities?
Achieving high purity is essential for research and drug development.[6] If you are struggling with persistent impurities, consider the following:
-
Identify the Impurities: If possible, use analytical techniques like HPLC-MS or NMR to identify the nature of the major impurities. Knowing if they are more or less polar than this compound will help in selecting the appropriate purification strategy.
-
Refine Chromatographic Conditions:
-
Gradient Elution: If you are using isocratic elution in your column chromatography, switching to a gradient elution can provide better separation of closely related impurities.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like reversed-phase C18 or specialized resins. Macroporous resins have been shown to be effective in the preliminary purification of iridoid glycosides.[4]
-
High-Performance Liquid Chromatography (HPLC): For final polishing to achieve very high purity, preparative HPLC is often the method of choice.
-
-
Employ Orthogonal Purification Techniques: Combining different purification methods that rely on different separation principles can be very effective. For example, after a normal-phase column chromatography step, you could use a reversed-phase HPLC or HSCCC.
-
Optimize Recrystallization:
-
Slow Cooling: Allowing the solution to cool slowly during recrystallization promotes the formation of purer crystals, as impurities are less likely to be trapped in the crystal lattice.[7]
-
Washing the Crystals: After filtration, wash the crystals with a small amount of cold, fresh recrystallization solvent to remove any adhering mother liquor containing impurities.
-
FAQ 3: I suspect my this compound is degrading during the purification process. What are the signs and how can I prevent it?
Degradation can be a major source of yield loss and can introduce new impurities.[8]
-
Signs of Degradation:
-
Color Change: A noticeable change in the color of your extract or purified fractions can indicate degradation.
-
Appearance of New Spots on TLC/Peaks in HPLC: The emergence of new spots on a TLC plate or new peaks in an HPLC chromatogram that were not present in the initial extract is a strong indicator of degradation.
-
Loss of Biological Activity: If you are monitoring the bioactivity of your fractions, a decrease in activity can suggest that the active compound is degrading.
-
-
Prevention Strategies:
-
Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature and pressure. Store extracts and purified fractions at low temperatures (4°C or -20°C) and in the dark.[9][10]
-
pH Control: this compound may be sensitive to acidic or basic conditions. Maintain a neutral pH during extraction and purification steps unless a specific pH is required for a particular separation technique.
-
Minimize Exposure to Air and Light: Some natural products are susceptible to oxidation and photodegradation.[9] Work in an inert atmosphere (e.g., under nitrogen or argon) if necessary and protect your samples from light by using amber vials or covering glassware with aluminum foil.
-
Use Fresh Solvents: Peroxides in old ethers or other solvent impurities can potentially react with and degrade your compound. Use freshly distilled or high-purity solvents.
-
Quantitative Data Summary
The following table summarizes quantitative data from published this compound purification protocols.
| Purification Method | Starting Material | Yield | Purity | Reference |
| Solvent Partitioning & Recrystallization | Nux vomica fruits | 0.56g (from precipitate) | High (confirmed by HPLC) | [2] |
| Macroporous Resin Chromatography & HSCCC | Fructus corni | 11.5 mg (from 50mg sample) | 98.6% | [3][4] |
| High-Speed Countercurrent Chromatography (HSCCC) | Fructus Corni | 10.2 mg (from 100mg crude extract) | 94.2% | [11] |
Detailed Experimental Protocols
1. Protocol for this compound Isolation by Solvent Partitioning and Recrystallization (Adapted from Patil & Laddha, 2017)[2]
-
Extraction:
-
Extract the dried and powdered plant material (e.g., fruit pulp of Nux vomica) with methanol for 6 hours using a Soxhlet apparatus.[2]
-
Filter the methanolic extract and concentrate it under reduced pressure.
-
-
Solvent Partitioning:
-
Suspend the concentrated extract in water.
-
Partition the aqueous suspension sequentially with petroleum ether and chloroform (three times each) to remove non-polar and fatty substances. Discard the organic layers.[2]
-
Extract the remaining aqueous layer with ethyl acetate three times. The ethyl acetate will extract the more polar this compound.[2]
-
-
Precipitation and Recrystallization:
2. Protocol for this compound Purification using Macroporous Resin and HSCCC (Adapted from Liu et al., 2009)[3][4]
-
Initial Extraction and Enrichment:
-
HSCCC Purification:
-
Prepare a two-phase solvent system of n-butanol-methanol-1% acetic acid in water (4:1:6, v/v).[3][4]
-
Use the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Dissolve the 40% ethanol fraction in the mobile phase and inject it into the HSCCC instrument.
-
Monitor the effluent and collect the fractions containing this compound.
-
Combine and concentrate the pure fractions to obtain high-purity this compound.
-
Visualizations
References
- 1. neb.com [neb.com]
- 2. ijpjournal.com [ijpjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of (-)-Loganin by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of (-)-Loganin.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common issues related to matrix effects in the quantitative analysis of this compound.
Issue 1: Poor Peak Shape, Low Signal Intensity, or High Signal Variability for this compound
Possible Cause: Ion suppression or enhancement due to co-eluting matrix components.
Troubleshooting & Optimization Workflow:
Caption: Troubleshooting workflow for poor this compound signal.
Detailed Steps:
-
Evaluate Sample Preparation: The initial and most critical step is to assess the effectiveness of your sample cleanup method. Simple protein precipitation (PPT) is often insufficient for removing all interfering matrix components.[1]
-
Recommendation: If you are using PPT, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract. One study found that for Loganin analysis in rat plasma, LLE with ethyl acetate was superior to PPT with methanol or acetonitrile, which resulted in high MS noise.[2]
-
-
Assess Chromatographic Separation: Poor separation between this compound and matrix components can lead to ion suppression or enhancement.
-
Recommendation: Modify your LC gradient to better resolve this compound from the void volume and other endogenous components. Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Check Internal Standard Performance: An appropriate internal standard (IS) is crucial for accurate quantification as it can compensate for signal variability caused by matrix effects.
-
Recommendation: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. If a SIL IS for this compound is not available, a structural analog can be used, but it may not perfectly mimic the ionization behavior of the analyte. While one study successfully used chloramphenicol as an IS for a Loganin UPLC-MS/MS method, a SIL IS is the gold standard.[3]
-
Issue 2: Inconsistent Results Across Different Batches of Biological Matrix
Possible Cause: Lot-to-lot variability of the biological matrix, leading to inconsistent matrix effects.
Troubleshooting & Optimization Workflow:
Caption: Workflow for addressing matrix lot-to-lot variability.
Detailed Steps:
-
Matrix Effect Evaluation: Quantitatively assess the matrix effect using multiple lots of the biological matrix. This can be done by calculating the matrix factor (MF).
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your samples. This helps to normalize the matrix effects between your standards and unknown samples.
-
Robust Sample Preparation: Employ a more rigorous sample preparation method like SPE to remove a wider range of interfering components, thus reducing the impact of lot-to-lot variability.
-
Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL IS is the most effective way to compensate for variations in matrix effects, including those between different lots.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of quantification.
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration.
-
MF = (Peak area in presence of matrix) / (Peak area in absence of matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Q3: Which sample preparation method is best for minimizing matrix effects for this compound?
A3: While the optimal method can be matrix-dependent, more exhaustive techniques are generally better at reducing matrix effects.
-
Protein Precipitation (PPT): Simple and fast, but often provides the least clean extracts, potentially leading to significant matrix effects.[1] A study on Loganin reported high MS noise with PPT using methanol or acetonitrile.[2]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. For Loganin in rat plasma, LLE with ethyl acetate was shown to be a superior method to PPT.[2]
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for removing interfering matrix components and reducing matrix effects.
Q4: Is a stable isotope-labeled (SIL) internal standard for this compound commercially available?
A4: As of late 2025, a commercially available SIL internal standard for this compound is not readily found in major supplier catalogs. However, custom synthesis of deuterated or 13C-labeled Loganin is an option offered by several specialized chemical companies.[4][5]
Q5: What are some alternative internal standards if a SIL for this compound is not available?
A5: A structural analog can be used as an internal standard. For a UPLC-MS/MS method for Loganin, chloramphenicol was successfully used.[3] When selecting a structural analog, it is important to choose a compound with similar physicochemical properties (e.g., polarity, pKa) and chromatographic retention time to this compound to ensure it experiences similar matrix effects.
Quantitative Data Summary
The following table summarizes the expected performance of different sample preparation techniques in mitigating matrix effects for this compound analysis, based on general observations in bioanalysis. Note: Specific quantitative data for this compound is limited in the literature; these are general expectations.
| Sample Preparation Method | Expected Matrix Effect | Analyte Recovery | Selectivity |
| Protein Precipitation (PPT) | High | Moderate to High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | Low | High | High |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma
This protocol is adapted from a method developed for the analysis of Loganin in rat plasma.[2]
-
Sample Aliquoting: To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Extraction: Add 3.5 mL of ethyl acetate.
-
Vortexing: Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) for this compound in Plasma
This protocol is based on a validated UPLC-MS/MS method for Loganin.[3]
-
Sample Aliquoting: To a 100 µL plasma sample, add the internal standard.
-
Precipitation: Add 300 µL of acetonitrile.
-
Vortexing: Vortex the sample for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for injection.
-
Injection: Inject a suitable volume into the UPLC-MS/MS system.
Protocol 3: Generic Solid-Phase Extraction (SPE) for this compound in Plasma (Conceptual)
This is a conceptual protocol for a reversed-phase SPE. The specific sorbent and wash/elution solvents should be optimized for this compound.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% methanol in water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 4% H3PO4 in water).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
Visualizations
Caption: Overview of sample preparation workflows for this compound analysis.
Caption: Key strategies for mitigating matrix effects in LC-MS/MS.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Development and validation of a simple and rapid UPLC-MS/MS method for loganin and its application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Stable Isotope Labeled Products At Best Prices [simsonpharma.com]
- 5. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]
Technical Support Center: Scaling Up the Isolation of (-)-)-Loganin for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of (-)-Loganin for preclinical studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data on various isolation methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for isolating this compound?
A1: this compound is an iridoid glycoside found in various plants. The most common and highest concentration sources include the fruit pulp of Strychnos nux-vomica and the fruits of Cornus officinalis (Cornelian cherry).[1][2][3] Other potential sources include Symphoricarpos albus.[4]
Q2: What purity level is required for this compound in preclinical studies?
A2: For preclinical toxicology studies conducted under Good Laboratory Practices (GLP), a high purity of the drug substance is required, typically ≥98%.[5] Regulatory bodies like the FDA require chemistry, manufacturing, and controls (CMC) information, which includes data on the purity, stability, and characterization of the compound.[6][7] According to ICH Q3A guidelines, impurities present at a level of 0.1% or higher should be identified and characterized.[4]
Q3: What are the main challenges in scaling up the isolation of this compound?
A3: The primary challenges include:
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Maintaining Yield and Purity: What works on a small laboratory scale may not translate directly to a larger scale, often resulting in decreased yield and purity.
-
Cost of Solvents and Reagents: Large-scale operations require significant amounts of high-purity solvents and other reagents, which can be a major cost factor.
-
Chromatographic Separation: Scaling up chromatographic steps can be complex. Maintaining resolution and managing the high solvent consumption are key challenges.[8]
-
Compound Stability: this compound, like many natural products, can be sensitive to pH, temperature, and light, which can lead to degradation during the extended processing times of large-scale isolation.
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: A combination of analytical techniques should be used to confirm the identity and purity of the isolated compound. These include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure.[1][6]
-
Infrared (IR) Spectroscopy and Ultraviolet (UV) Spectroscopy: To provide additional structural information.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale isolation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete extraction from the plant material. 2. Degradation of this compound during extraction or purification. 3. Loss of compound during solvent partitioning or chromatographic steps. | 1. Optimize extraction parameters: increase extraction time, use a more efficient solvent system (e.g., ultrasonication with methanol has shown high efficiency for similar compounds).[4] 2. Control temperature and pH during the process. Avoid prolonged exposure to high temperatures and strongly acidic or basic conditions. Store extracts and fractions at low temperatures and protected from light. 3. Ensure complete phase separation during liquid-liquid extraction. Optimize the chromatographic conditions to minimize band broadening and ensure complete elution of the target compound. |
| Low Purity of Final Product | 1. Co-elution of structurally similar compounds, such as morroniside. 2. Inefficient chromatographic separation. 3. Presence of residual solvents or other process-related impurities. | 1. For co-elution with morroniside, consider using High-Speed Counter-Current Chromatography (HSCCC) with a suitable two-phase solvent system (e.g., n-butanol-methanol-1% acetic acid water).[1][6] Alternatively, optimize the gradient elution in preparative HPLC. 2. Increase the column length, use a smaller particle size stationary phase, or optimize the mobile phase composition and gradient. 3. Incorporate a final recrystallization step.[4] Use high-purity solvents and ensure they are completely removed from the final product, which can be verified by Gas Chromatography (GC). |
| Difficulty with Recrystallization | 1. Presence of impurities that inhibit crystal formation. 2. Inappropriate solvent system. 3. Supersaturation not achieved. | 1. Further purify the crude loganin using flash chromatography or preparative HPLC before attempting recrystallization. 2. Ethanol has been successfully used for the recrystallization of loganin.[4] Experiment with different solvent/anti-solvent combinations. 3. Slowly cool the saturated solution or slowly evaporate the solvent to induce crystallization. Seeding with a small crystal of pure loganin can also be effective. |
| Column Fouling or High Backpressure during Chromatography | 1. Presence of particulate matter or precipitated compounds in the crude extract. 2. The sample is too viscous. | 1. Filter the crude extract through a 0.45 µm or 0.22 µm filter before loading it onto the column. 2. Dilute the sample with the initial mobile phase. |
Quantitative Data Presentation
The following table summarizes quantitative data from different this compound isolation methods.
| Method | Source Material | Starting Material (g) | Yield of this compound (g) | Purity (%) | Scale | Reference |
| Solvent Partitioning & Recrystallization | Strychnos nux-vomica fruit pulp | 100 | 0.56 | Not explicitly stated, but described as "pure" | Bench | [4] |
| Macroporous Resin & HSCCC | Fructus corni | 0.05 (crude sample) | 0.0115 | 98.6 | Bench | [1][6] |
| Ultrasonication with Methanol (for Secologanin, a related iridoid) | Symphoricarpos albus | 1 (fresh weight) | 0.00335 | Not applicable | Bench | [4] |
Experimental Protocols
Method 1: Solvent Partitioning and Recrystallization
This method is suitable for a moderate scale-up and relies on the differential solubility of this compound.
1. Extraction: a. Extract 100g of dried and powdered Strychnos nux-vomica fruit pulp with 500 mL of methanol for 6 hours using a Soxhlet apparatus. b. Filter the methanolic extract and concentrate it under reduced pressure to obtain a crude residue.
2. Solvent Partitioning: a. Suspend the crude residue in water. b. Perform sequential liquid-liquid extractions three times with petroleum ether to remove non-polar compounds. Discard the petroleum ether layers. c. Subsequently, extract the aqueous layer three times with chloroform to remove additional impurities. Discard the chloroform layers. d. Finally, extract the aqueous layer three times with ethyl acetate. This compound will partition into the ethyl acetate layer.
3. Precipitation and Recrystallization: a. Combine the ethyl acetate layers and concentrate under reduced pressure to obtain a concentrated extract. b. Add petroleum ether to the concentrated ethyl acetate extract to precipitate crude this compound. c. Collect the precipitate by filtration. d. Recrystallize the crude precipitate from ethanol to obtain pure this compound crystals.[4]
Method 2: Macroporous Resin Chromatography followed by HSCCC
This method is effective for obtaining high-purity this compound, especially for separating it from other closely related iridoid glycosides.[1][6]
1. Crude Extraction: a. Perform ultrasonic extraction of Fructus corni with 50% methanol. b. Concentrate the extract to obtain a crude sample.
2. Macroporous Resin Column Chromatography: a. Dissolve the crude extract in an appropriate solvent and load it onto a macroporous resin column (e.g., D-101). b. Wash the column with water to remove highly polar impurities. c. Elute the column with a stepwise gradient of ethanol in water (e.g., 15% ethanol, followed by 40% ethanol). Collect the fractions. This compound is expected to elute in the higher ethanol concentration fractions.
3. High-Speed Counter-Current Chromatography (HSCCC): a. Prepare a two-phase solvent system of n-butanol-methanol-1% acetic acid water (4:1:6, v/v). b. Use the upper phase as the stationary phase and the lower phase as the mobile phase. c. Dissolve the enriched fraction from the macroporous resin step in the mobile phase and inject it into the HSCCC system. d. Monitor the effluent at an appropriate wavelength (e.g., 254 nm) and collect the fractions corresponding to the this compound peak. e. Evaporate the solvent from the collected fractions to obtain pure this compound.[1][6]
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: General experimental workflow for the isolation of this compound.
Signaling Pathways of this compound's Anti-inflammatory Action
Caption: this compound's inhibition of pro-inflammatory signaling pathways.
Signaling Pathways of this compound's Neuroprotective Action
Caption: Neuroprotective signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of extraction methods for secologanin and the quantitative analysis of secologanin from Symphoricarpos albus using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpjournal.com [ijpjournal.com]
- 5. youtube.com [youtube.com]
- 6. Preparative purification of morroniside and loganin from Fructus corni by combination of macroporous absorption resin and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iths.org [iths.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (-)-Loganin and Other Iridoid Glycosides: A Guide for Researchers
Introduction: Iridoid glycosides are a diverse class of monoterpenoids found in a wide variety of plants, many of which are used in traditional medicine. These compounds have garnered significant interest in the scientific community for their broad spectrum of pharmacological activities. This guide provides a comparative analysis of (-)-Loganin against other prominent iridoid glycosides, namely Aucubin, Geniposide, Morroniside, and Swertiamarine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their comparative efficacy, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Analysis of Biological Activities
This compound, a key bioactive iridoid glycoside, has demonstrated potent anti-inflammatory, antioxidant, and neuroprotective properties.[1] Its performance in various experimental models, when compared to other iridoid glycosides, highlights both shared mechanisms and unique therapeutic potentials.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the quantitative data from various studies, offering a direct comparison of the biological activities of this compound and other selected iridoid glycosides.
Table 1: Comparative Anti-inflammatory Activity of Iridoid Glycosides
| Compound | Assay | Cell Line | Inducer | IC50 Value | Reference |
| This compound | TNF-α Inhibition | Not Specified | Not Specified | 154.6 mM | [2] |
| Aucubin | TNF-α Inhibition | Not Specified | Not Specified | 11.2 mM | [2] |
| Geniposide | TNF-α Inhibition | Not Specified | Not Specified | 58.2 mM | [2] |
| Morroniside | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Not explicitly quantified in direct comparison | |
| Swertiamarine | Pro-inflammatory Cytokine Inhibition | C6 glial cells | LPS | Significant reduction at 10-100 µg/mL | [3] |
Table 2: Comparative Neuroprotective Activity of Iridoid Glycosides
| Compound | Assay | Cell Line | Toxin | Effective Concentration | Reference |
| This compound | Attenuation of scopolamine-induced memory impairment | In vivo (mice) | Scopolamine | Not explicitly quantified in direct comparison | [4] |
| Aucubin | Reduction of cerebral ischemia-reperfusion injury | In vivo (gerbils) | Ischemia-reperfusion | 10 mg/kg | [5] |
| Geniposide | Increased cell viability | SH-SY5Y | Aβ42 aggregates | 5, 100, and 200 μM | [6] |
| Morroniside | Protection against AGE-induced cell proliferation | Rat Mesangial Cells | Advanced Glycation End products (AGEs) | Not explicitly quantified in direct comparison | [7] |
| Swertiamarine | Neuroprotection in rotenone-induced Parkinson's disease model | In vivo (mice) | Rotenone | 100 mg/kg | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the bioactivities of iridoid glycosides.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard in vitro method to assess the anti-inflammatory potential of a compound.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test iridoid glycoside (e.g., this compound, Aucubin, etc.) for 1 hour.
-
Induction of Inflammation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. A control group is treated with LPS alone.
-
Quantification of Nitric Oxide: After 24 hours of incubation, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of the cell culture medium is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.
-
Cell Viability: To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay, such as the MTT assay, is performed in parallel.
Neuroprotection Assay in SH-SY5Y Human Neuroblastoma Cells
This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death, a model for neurodegenerative diseases.
-
Cell Culture: SH-SY5Y cells are grown in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment and Toxin Induction: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with different concentrations of the iridoid glycoside for a specified period (e.g., 1-2 hours). Subsequently, a neurotoxin such as 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or amyloid-beta (Aβ) peptide is added to induce neuronal damage.
-
Assessment of Cell Viability: Cell viability is assessed 24-48 hours after toxin exposure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is added to the wells, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm. An increase in absorbance in the treated groups compared to the toxin-only group indicates a neuroprotective effect.
-
Apoptosis Assays: To further investigate the mechanism of neuroprotection, apoptosis can be assessed using methods like Hoechst staining to observe nuclear morphology or flow cytometry with Annexin V/Propidium Iodide staining.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and other iridoid glycosides are mediated through the modulation of various intracellular signaling pathways.
This compound
This compound exerts its anti-inflammatory effects by inhibiting the TLR4/NF-κB and JAK/STAT3 signaling pathways.[9] It also activates the Nrf2/HO-1 pathway, which is crucial for its antioxidant and anti-inflammatory responses.[2][10]
References
- 1. Loganin inhibits macrophage M1 polarization and modulates sirt1/NF-κB signaling pathway to attenuate ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Swertiamarin in a Rotenone Model of Parkinson’s Disease: Role of Neuroinflammation and Alpha-Synuclein Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greenmedinfo.com [greenmedinfo.com]
- 5. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morroniside and loganin extracted from Cornus officinalis have protective effects on rat mesangial cell proliferation exposed to advanced glycation end products by preventing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Loganin alleviates LPS-activated intestinal epithelial inflammation by regulating TLR4/NF-κB and JAK/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages [jstage.jst.go.jp]
(-)-Loganin vs. Secologanin: A Comparative Guide to their Bioactivities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of two closely related iridoid glycosides: (-)-Loganin and secologanin. While structurally similar, current research indicates distinct and, in some areas, disparate levels of investigation into their therapeutic potential. This document summarizes key experimental findings, presents quantitative data for objective comparison, and details the experimental protocols utilized in these studies.
At a Glance: Key Bioactivities
| Bioactivity | This compound | Secologanin |
| Neuroprotection | Well-documented | Demonstrated |
| Anti-inflammatory | Extensively studied | Limited evidence |
| Hepatoprotective | Reported | Not well-studied |
| Anti-diabetic | Investigated | Not well-studied |
Quantitative Bioactivity Data
The following tables summarize quantitative data from key experimental studies, offering a direct comparison of the efficacy of this compound and secologanin in various models.
Table 1: Neuroprotective Effects
| Compound | Model | Dosage | Key Findings | Reference |
| This compound | Spinal Muscular Atrophy (SMA) Δ7 mouse model | 20 mg/kg/day | Increased average lifespan from 10.91 to 16.80 days. | [1] |
| 3xTg-AD mouse model of Alzheimer's Disease | Not specified | Significantly reduced Aβ deposition and levels of pTauS396 and pTauS262 in the brain. | ||
| Rat model of intracerebral hemorrhage | 2.5, 5, and 10 mg/kg | Dose-dependent improvement in neurological functions and reduction in blood-brain barrier permeability. | [2] | |
| Secologanin | Pilocarpine-induced epilepsy in rats | 10 mg/kg and 20 mg/kg for 7 days | Significantly increased latency of myoclonic jerking.[3] | [3] |
| Significantly decreased caspase activity.[3] | [3] | |||
| Increased levels of Dopamine and 5-HT.[3] | [3] | |||
| Ameliorated oxidative stress parameters (increased SOD and CAT, decreased LPO).[3] | [3] |
Table 2: Anti-inflammatory Effects
| Compound | Model | Dosage/Concentration | Key Findings | Reference |
| This compound | LPS-stimulated RAW264.7 macrophages | Not specified | Markedly attenuated the release of nitric oxide (NO) and prostaglandin E2.[4] Suppressed the expression of TNF-α and IL-1β.[4] | [4] |
| Severely burned rats | Not specified | Significantly reduced intestinal production of TNF-α, IL-6, and IL-1β.[1] | [1] | |
| LPS-activated intestinal epithelial Caco-2 cells | Not specified | Inhibited the expression and release of IL-6, TNF-α, and IL-1β in a concentration-dependent manner. | [5] | |
| Secologanin | - | - | To date, there is a notable lack of direct experimental evidence demonstrating the anti-inflammatory activity of secologanin. |
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and neuroprotection. In contrast, the direct modulation of signaling pathways by secologanin remains largely unexplored.
This compound Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the bioactivities of this compound and secologanin.
This compound: Anti-inflammatory Activity in LPS-Stimulated Macrophages
Objective: To investigate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Cell Culture: RAW264.7 macrophages were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
Treatment: Cells were pre-treated with various concentrations of this compound for a specified period before stimulation with LPS (1 µg/mL).
Nitric Oxide (NO) Measurement: The concentration of NO in the culture supernatants was determined using the Griess reagent assay.
Pro-inflammatory Cytokine Analysis: The levels of TNF-α, IL-6, and IL-1β in the culture medium were quantified using commercial ELISA kits according to the manufacturer's instructions.
Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, and NF-κB pathway-related proteins. After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an ECL detection system.
Secologanin: Neuroprotective Activity in an Epilepsy Rat Model
Objective: To evaluate the neuroprotective effect of secologanin on neuronal damage in a pilocarpine-induced epilepsy rat model.[3]
Animal Model: Epilepsy was induced in male Wistar rats by intraperitoneal injection of pilocarpine (350 mg/kg).[3]
Treatment: Secologanin (10 mg/kg and 20 mg/kg) was administered orally for 7 days.[3]
Behavioral Assessment: The latency to myoclonic jerks and the duration of generalized tonic-clonic seizures were recorded.
Biochemical Analysis: After the treatment period, brain tissues were collected. Levels of dopamine and 5-HT were measured using high-performance liquid chromatography (HPLC). Activities of superoxide dismutase (SOD), catalase (CAT), and the level of lipid peroxidation (LPO) were determined using commercial assay kits.[3]
Histopathological Examination: Brain sections were stained with hematoxylin and eosin (H&E) to assess neuronal damage.
Caspase Activity Assay: Caspase-3 activity in brain tissue lysates was measured using a colorimetric assay kit.[3]
Experimental Workflow
References
- 1. Loganin attenuates intestinal injury in severely burned rats by regulating the toll-like receptor 4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulating Phytochemicals: An Insight Into Their Potential Use in Cytokine Storm Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loganin alleviates LPS‐activated intestinal epithelial inflammation by regulating TLR4/NF‐κB and JAK/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for (-)-Loganin quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of (-)-Loganin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document summarizes their performance based on experimental data, details their respective methodologies, and provides visual workflows to aid in methodological selection.
Data Presentation: A Side-by-Side Comparison
| Performance Parameter | HPLC-UV | LC-MS/MS | HPTLC (Representative) |
| Linearity (R²) | ≥ 0.999 | > 0.99 | 0.997 |
| Limit of Detection (LOD) | 0.06 µg/mL | Not explicitly stated, but high sensitivity is a key feature | 6.6 µg/mL |
| Limit of Quantification (LOQ) | 0.20 µg/mL | Not explicitly stated, but capable of quantifying low concentrations | 20 µg/mL |
| Accuracy (Recovery %) | 97.0% - 101.61% | Method described as accurate and reliable | 95% - 98% |
| Precision (RSD %) | < 2.0% | Method described as accurate and reliable | Intra-day: < 4.9%, Inter-day: < 7.2% |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods for the quantification of this compound and other iridoid glycosides.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of this compound due to its robustness and cost-effectiveness.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase : A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small percentage of acid like phosphoric acid to improve peak shape). A typical mobile phase composition is acetonitrile:water (12:88, v/v).
-
Flow Rate : A standard flow rate of 1.0 mL/min is generally applied.
-
Detection : UV detection is typically performed at a wavelength of 240 nm.
-
Sample Preparation : Samples are usually dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices or when low detection limits are required.
-
Instrumentation : An ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column : A UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm particle size) is suitable for rapid analysis.
-
Mobile Phase : A gradient elution is typically employed using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate : A flow rate of around 0.3 mL/min is common.
-
Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
-
Sample Preparation : Protein precipitation with acetonitrile is a common method for plasma or tissue samples, followed by centrifugation and filtration of the supernatant before injection.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective option for quantification. The following is a representative protocol based on the analysis of similar iridoid glycosides.
-
Stationary Phase : HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application : Samples and standards are applied to the plate as bands using an automated applicator.
-
Mobile Phase (Developing Solvent) : A mixture of solvents such as ethyl acetate, methanol, and water (e.g., 77:15:8, v/v/v) is used for development.
-
Development : The plate is developed in a saturated twin-trough chamber to a specific distance.
-
Densitometric Analysis : After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 580 nm after derivatization).
-
Derivatization : Post-chromatographic derivatization with a suitable reagent (e.g., p-dimethylaminobenzaldehyde) may be required to visualize the spots and enhance detection.
Mandatory Visualizations
The following diagrams illustrate the general workflows for analytical method validation and a comparison of the key steps in the three analytical methods discussed.
A Comparative Analysis of the Neuroprotective Effects of (-)-Loganin and Its Analogs
An in-depth examination of (-)-Loganin and its structurally related analogs, Morroniside and Geniposide, reveals their significant potential in mitigating neuronal damage. This guide provides a comparative analysis of their neuroprotective properties, supported by experimental data, to assist researchers and drug development professionals in this field.
This compound, an iridoid glycoside found in plants such as Cornus officinalis, has demonstrated notable anti-inflammatory, antioxidant, and neuroprotective activities.[1][2] Its analogs, including Morroniside and Geniposide, which share a similar core structure, have also been investigated for their potential therapeutic effects in neurodegenerative disorders. This comparison focuses on their efficacy in various experimental models, the underlying molecular mechanisms, and detailed experimental protocols.
Comparative Efficacy: this compound vs. Morroniside
A study directly comparing the neuroprotective effects of this compound and Morroniside in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R) injury provides valuable insights into their relative potency. Both compounds were shown to reduce neurological deficits, lesion volumes, and cell death.[3][4]
| Parameter | Control (MCAO/R) | This compound | Morroniside | PCIG (Loganin + Morroniside) | Reference |
| Neurological Deficit Score | High | Reduced | Reduced | Significantly Reduced | [3][4] |
| Lesion Volume | Large | Reduced | Reduced | Significantly Reduced | [3][4] |
| Cell Death | High | Reduced | Reduced | Significantly Reduced | [3][4] |
| SOD Activity (% of Sham) | ~43% | Increased by ~34% | Increased by ~46% | Increased by up to ~54% | [3] |
| GSH-Px Activity (% of Sham) | ~40% | Increased by ~61% | Increased by ~67% | Increased by up to ~97% | [3] |
| MDA Levels (% of MCAO/R) | 100% | Decreased by ~24% | Decreased by ~24% | Decreased by up to ~33% | [3] |
| Protein Carbonyl (% of MCAO/R) | 100% | Decreased by ~29% | Decreased by ~30% | Decreased by up to ~36% | [3] |
*PCIG: Purified Cornel Iridoid Glycoside. Data is approximated from the graphical representations in the cited source.
The combination of Loganin and Morroniside (PCIG) often showed a more pronounced protective effect, suggesting a potential synergistic action.[3]
Neuroprotective Profile of Geniposide
Geniposide, another structural analog of Loganin, has been extensively studied for its neuroprotective effects, particularly in models of Alzheimer's and Parkinson's disease.[5][6][7][8] While direct comparative studies with Loganin are limited, the available data highlights its significant therapeutic potential.
| Experimental Model | Key Findings | Reference |
| Alzheimer's Disease (in vitro/in vivo) | Reduces amyloid plaques, inhibits tau hyperphosphorylation, prevents memory impairment, reduces oxidative stress and inflammation.[5][7] | [5][7] |
| Parkinson's Disease (MPTP mouse model) | Restores dopaminergic neuron numbers, increases anti-apoptotic Bcl-2, and reduces pro-apoptotic Bax and caspase-3 activation.[8] | [8] |
| Oxidative Stress (PC12 cells) | Protects against hydrogen peroxide-induced injury. | [9] |
Molecular Mechanisms of Neuroprotection
This compound and its analogs exert their neuroprotective effects through the modulation of multiple signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Key Signaling Pathways:
-
NF-κB Signaling: this compound has been shown to suppress the activation of NF-κB, a key regulator of inflammation, by preventing the translocation of its p65 subunit to the nucleus.[10] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1]
-
Nrf2/HO-1 Pathway: Both this compound and Morroniside activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[3][4] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1).
-
PI3K/Akt Pathway: Morroniside has been demonstrated to protect oligodendrocytes from oxidative stress-induced injury by activating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[11][12]
-
IGF-1R/GLP-1R Signaling: this compound has been shown to enhance neurotrophic signaling through the activation of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Glucagon-like Peptide 1 Receptor (GLP-1R), promoting neuronal survival and function.[13][14]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
In Vitro Neuroprotection Assay (PC12 cells)
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neuronal Injury: Neurotoxicity is induced by exposing the cells to amyloid-beta (Aβ) peptides (e.g., Aβ25-35) or other neurotoxins like MPP+ or hydrogen peroxide.[10][13]
-
Treatment: Cells are pre-treated with various concentrations of this compound or its analogs for a specific duration (e.g., 1 hour) before the addition of the neurotoxin.
-
Cell Viability Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Apoptosis Analysis: Apoptosis can be assessed by methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring the activity of caspases (e.g., caspase-3).[10]
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA (2',7'-dichlorofluorescin diacetate).[10]
In Vivo Neuroprotection Model (MCAO/R in Rats)
-
Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for a specific period (e.g., 2 hours) followed by reperfusion to mimic ischemic stroke.
-
Drug Administration: this compound, Morroniside, or their combination is administered to the animals, typically via intraperitoneal injection, at specific time points before or after the ischemic insult.[3]
-
Neurological Deficit Scoring: Neurological function is evaluated at different time points post-MCAO/R using a standardized scoring system.
-
Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[3]
-
Biochemical Analysis: Brain tissues are homogenized to measure markers of oxidative stress (e.g., SOD, GSH-Px, MDA) and inflammation.[3]
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., Nrf2, HO-1, NF-κB) are determined by Western blotting to elucidate the underlying mechanisms.[3]
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the neuroprotective effects of this compound and its analogs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Loganin possesses neuroprotective properties, restores SMN protein and activates protein synthesis positive regulator Akt/mTOR in experimental models of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Loganin substantially ameliorates molecular deficits, pathologies and cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effects of geniposide on Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effects of Geniposide and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of loganin against Aβ25–35-induced injury via the NF-κB-dependent signaling pathway in PC12 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Morroniside protects OLN-93 cells against H2O2-induced injury through the PI3K/Akt pathway-mediated antioxidative stress and antiapoptotic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel protective effects of loganin against 1-methyl-4-phenylpyridinium-induced neurotoxicity: Enhancement of neurotrophic signaling, activation of IGF-1R/GLP-1R, and inhibition of RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DSpace [research-repository.griffith.edu.au]
Unveiling the Superior Anticancer Potential of Loganetin Over Its Glycoside Precursor, (-)-Loganin
A comprehensive analysis of available in vitro data reveals that Loganetin, the aglycone of (-)-Loganin, exhibits significantly enhanced anticancer activity. This guide synthesizes the current experimental evidence, providing a direct comparison of their efficacy and delving into the underlying molecular mechanisms.
Researchers in oncology and drug development will find a detailed examination of the cytotoxic effects, experimental methodologies, and relevant signaling pathways, highlighting Loganetin as a more potent agent for further investigation in cancer therapeutics.
Comparative Analysis of Cytotoxicity
Experimental data demonstrates a marked difference in the cytotoxic effects of this compound and its aglycone, Loganetin, on gastric cancer (GC) cells. At identical concentrations, Loganetin shows a substantially higher efficacy in reducing cell viability.
Table 1: Comparison of Cell Viability Inhibition in Gastric Cancer Cells
| Compound | Concentration | Cell Lines | Inhibition of Cell Viability | Source |
| This compound | 70µM | HGC27, MGC803 | ~20% | [1] |
| Loganetin | 70µM | HGC27, MGC803 | ~60% | [1] |
Note: The inhibition of cell viability by Loganetin is approximately three times higher than that of this compound at the same concentration in gastric cancer cells[1].
Synergistic Anticancer Effects with Chemotherapy
Beyond its standalone efficacy, Loganetin has been shown to work synergistically with the conventional chemotherapeutic agent 5-fluorouracil (5FU) to inhibit the proliferation and metastatic potential of gastric cancer cells. This synergistic relationship enhances the overall anticancer effect, suggesting a potential role for Loganetin in combination therapies. Animal studies have further corroborated these in vitro findings, demonstrating that the combination of Loganetin and 5FU effectively suppresses tumor growth and metastasis in vivo.[1]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
-
Cell Seeding: Gastric cancer cells (HGC27 and MGC803) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell adherence.
-
Treatment: The cells are then treated with varying concentrations of this compound, Loganetin, 5FU, or a combination of Loganetin and 5FU.
-
Incubation: Following a 48-hour incubation period, 10 µL of CCK-8 solution is added to each well.
-
Absorbance Measurement: The plates are incubated for an additional 1-4 hours, after which the absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: HGC27 and MGC803 cells are seeded in 6-well plates.
-
Treatment: The cells are treated with the respective compounds (Loganetin, 5FU, or a combination).
-
Incubation: The plates are incubated for 15 days, with the culture medium and treatments being refreshed periodically.
-
Staining and Quantification: After the incubation period, the colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted to determine the colony formation rate.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: HGC27 and MGC803 cells are treated with the indicated compounds for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Visualizing the Molecular Mechanisms and Experimental Design
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and a key signaling pathway implicated in the anticancer effects of Loganetin.
The synergistic effect of Loganetin with 5FU in gastric cancer has been linked to the downregulation of the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.
References
Replicating Published Findings on the Sedative and Hypnotic Effects of (-)-Loganin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative and hypnotic effects of (-)-Loganin with other natural compounds. The data presented is based on published, peer-reviewed research, offering a valuable resource for those investigating novel therapeutic agents for sleep and anxiety-related disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes experimental workflows and proposed mechanisms of action.
I. Comparative Analysis of Sedative and Hypnotic Effects
This compound, an iridoid glycoside primarily derived from Cornus officinalis, has demonstrated significant sedative and hypnotic properties in preclinical studies. The primary findings, as reported by Shi et al. (2019), indicate that this compound reduces locomotor activity and potentiates pentobarbital-induced sleep in mice.[1][2] The proposed mechanisms involve the modulation of the serotonergic system and GABAergic neurons.[1][2][3]
To provide a broader context for these findings, this guide compares the effects of this compound with other natural compounds that have been evaluated using similar experimental paradigms, particularly the pentobarbital-induced sleep test. This test is a standard in vivo model for screening potential sedative-hypnotic agents.
Data Summary: Pentobarbital-Induced Sleep Potentiation
The following table summarizes the quantitative data from various studies on the effects of this compound and alternative natural compounds on pentobarbital-induced sleep in mice. The key parameters are sleep latency (time to fall asleep) and sleep duration.
| Compound/Extract | Organism | Dosage | Administration Route | Change in Sleep Latency | Change in Sleep Duration | Putative Mechanism of Action | Reference |
| This compound | Cornus officinalis | 20-50 mg/kg | Oral (i.g.) | Decreased | Increased | Serotonergic and GABAergic modulation | Shi et al., 2019[1][2] |
| Quercetin | Albizia julibrissin | 2-4 mg/kg | Oral (i.g.) | Shortened | Prolonged | Serotonergic system | Yao et al., 2015[4] |
| Lagenaria vulgaris extract | Seed | 50-100 mg/kg | Intraperitoneal (i.p.) | Not specified | Increased | GABAergic and opioid receptors | Mohaddese et al., 2020[5] |
| Cucurbita pepo extract | Fruit | 200 mg/kg | Intraperitoneal (i.p.) | Not specified | Increased | GABAergic system | Mohaddese et al., 2020[5] |
| Passiflora incarnata extract | Not specified | Not specified | Not specified | Prolonged | GABAergic modulation | Kim et al., 2020[6] | |
| Lactuca sativa extract | 100 mg/kg | Oral | Not specified | Prolonged | GABAergic mechanism | Kim et al., 2020[6] | |
| Ocimum basilicum extract | 25-100 mg/kg | Intraperitoneal (i.p.) | Decreased | Increased | GABAergic system | Hosseini et al., 2017[7] |
II. Detailed Experimental Protocols
To facilitate the replication and validation of the published findings, this section provides detailed methodologies for the key experiments conducted in the primary study on this compound by Shi et al. (2019).
A. Animals
Male ICR mice and male Sprague-Dawley rats were used in the experiments. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All animal procedures were performed in accordance with the "National Institutes of Health Guide for the Care and Use of Laboratory Animals of China."
B. Locomotor Activity Test
-
Mice were individually placed in an activity cage.
-
Following a 30-minute adaptation period, the mice were orally administered this compound (20 or 50 mg/kg) or a vehicle control.
-
The total locomotor activity was recorded for 60 minutes immediately after administration.
C. Pentobarbital-Induced Sleep Test
-
Mice were orally administered this compound (5, 20, or 50 mg/kg), estazolam (as a positive control), or vehicle 25 minutes prior to pentobarbital injection.
-
A hypnotic dose (45 mg/kg) or a sub-hypnotic dose (23 mg/kg) of pentobarbital was administered intraperitoneally.
-
Sleep latency (the time from pentobarbital injection to the loss of the righting reflex) and sleep duration (the time from the loss to the recovery of the righting reflex) were recorded.
D. Caffeine- and PCPA-Induced Insomnia Models
-
Caffeine-Induced Insomnia: Mice were administered caffeine (25 mg/kg, i.p.) to induce insomnia. This compound was administered 30 minutes before the sleep observation period.
-
p-Chlorophenylalanine (PCPA)-Induced Insomnia: Mice were pretreated with PCPA (an inhibitor of serotonin synthesis) to induce insomnia. This compound was then administered, and its effect on reversing the insomnia was evaluated using the pentobarbital-induced sleep test.[1][2]
E. Electroencephalogram (EEG) and Electromyography (EMG) Recording
-
Rats were surgically implanted with EEG and EMG electrodes.
-
After a recovery period, the rats were administered this compound (35 mg/kg, i.g.).
-
EEG and EMG signals were recorded to analyze the sleep architecture, including non-rapid eye movement (NREM) and rapid eye movement (REM) sleep stages.
F. Measurement of Neurotransmitters
-
Mice were administered this compound (35 mg/kg, i.g.).
-
One hour after administration, the prefrontal cortex, hippocampus, and striatum were dissected.
-
The levels of norepinephrine (NE), dopamine (DA), serotonin (5-HT), and their metabolites were measured using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[1][3]
III. Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow of the pentobarbital-induced sleep test and the proposed signaling pathway for the sedative and hypnotic effects of this compound.
References
- 1. Loganin Exerts Sedative and Hypnotic Effects via Modulation of the Serotonergic System and GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Loganin Exerts Sedative and Hypnotic Effects via Modulation of the Serotonergic System and GABAergic Neurons [frontiersin.org]
- 3. Loganin Exerts Sedative and Hypnotic Effects via Modulation of the Serotonergic System and GABAergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. e-nps.or.kr [e-nps.or.kr]
- 7. Hypnotic Effect of Ocimum basilicum on Pentobarbital-Induced Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (-)-Loganin: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other scientific endeavors, the responsible management of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of (-)-Loganin, ensuring compliance and safety.
This compound, a bioactive iridoid glycoside, is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1][2]. However, proper disposal protocols must be followed to maintain a safe laboratory environment and adhere to regulatory standards.
Immediate Safety and Handling
Before proceeding with disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While not classified as hazardous, general safe laboratory practices should always be observed.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A buttoned lab coat is recommended to protect from spills.
All handling should occur in a well-ventilated area. An emergency eyewash station and safety shower should be readily accessible[3].
Step-by-Step Disposal Procedure
The recommended disposal method for this compound, as with many non-hazardous laboratory chemicals, is to follow local, regional, and national regulations. The primary route of disposal is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office[3][4].
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and appropriately labeled hazardous waste container[5][6]. Since Loganin is soluble in water, aqueous solutions should be managed as chemical waste[3]. Do not empty into drains unless explicitly permitted by your local regulations and EHS office[1].
Step 2: Labeling
Properly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and any other components of the waste stream.
Step 3: Storage
Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials[6]. Keep the container tightly closed[3].
Step 4: Arrange for Disposal
Contact your institution's EHS office or a certified chemical waste disposal vendor to schedule a pickup. Provide them with an accurate description of the waste.
Decontamination of Laboratory Equipment
For reusable labware that has come into contact with this compound, a thorough decontamination process is necessary.
-
Initial Rinse: Rinse the labware with a suitable solvent (e.g., water, as Loganin is water-soluble) to remove the majority of the compound. Collect this rinsate as chemical waste[3][5].
-
Soaking: Immerse the labware in a laboratory-grade cleaning solution.
-
Final Rinse: Thoroughly rinse the labware with deionized water.
-
Drying: Allow the labware to dry completely before reuse.
Quantitative Data on Laboratory Waste
| Parameter | Guideline |
| pH for Aqueous Waste | Typically between 6.0 and 9.0 for sewer disposal, but local regulations must be confirmed. |
| Satellite Accumulation Area (SAA) Volume Limits | Maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at any one time. |
| Container Fullness | Containers should be considered full at 75-80% capacity to prevent spills. |
| Empty Container Rinsing | Triple rinse with a suitable solvent; collect the rinsate as hazardous waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
